4-Amino-3-methyl-7-azaindole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-4-11-8-7(5)6(9)2-3-10-8/h2-4H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPDBEMMMAWEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=CC(=C12)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260681 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363380-70-4 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the 7-Azaindole Scaffold
An In-Depth Technical Guide to the Synthesis of 4-Amino-3-methyl-7-azaindole
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2][3] As a bioisostere of both indole and purine, the strategic incorporation of a nitrogen atom into the indole's benzene ring can significantly modulate a molecule's physicochemical properties, including solubility, pKa, and lipophilicity.[1][4] This often leads to improved binding affinity, enhanced pharmacokinetic profiles, and the generation of novel intellectual property.[5]
The value of this scaffold is underscored by its presence in FDA-approved drugs such as the BRAF kinase inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax .[5] 7-Azaindoles are particularly prominent in the development of kinase inhibitors, largely because their structure mimics the adenine fragment of adenosine triphosphate (ATP), enabling them to effectively compete for the ATP-binding site on kinases.[1][5]
Within this important class of molecules, this compound serves as a critical building block and a key intermediate for more complex therapeutic agents. The strategic placement of the 4-amino group provides a crucial hydrogen bond donor/acceptor site, while the 3-methyl group can provide steric hindrance or be used to modulate electronic properties, making this a highly sought-after intermediate for structure-activity relationship (SAR) studies.
This guide provides a detailed examination of the synthetic strategies for accessing this compound, focusing on robust and well-documented chemical transformations.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound involves disconnecting the molecule at its most synthetically accessible points. The primary disconnections are the C4-amino bond and the bonds forming the pyrrole ring. This leads to two main strategic pathways starting from simpler, more readily available pyridine precursors.
Caption: Retrosynthetic analysis of this compound.
Primary Synthetic Pathway: Construction and Functionalization of the Azaindole Core
The most prevalent and reliable strategy involves first constructing the 3-methyl-7-azaindole core, followed by the introduction of the amino group at the C4 position. This approach allows for greater control and generally higher yields. The introduction of the C4-amino group is typically achieved via a nitration-reduction sequence.
Step 1: Synthesis of 3-Methyl-7-azaindole
While numerous methods exist for azaindole synthesis, a common approach is the Sonogashira coupling followed by cyclization. This involves coupling a suitably substituted 2-aminopyridine with a terminal alkyne.
Caption: Workflow for 3-Methyl-7-azaindole synthesis.
Step 2: Nitration of 3-Methyl-7-azaindole
With the core structure in hand, the next critical step is the regioselective introduction of a nitro group at the C4 position. This is a classic electrophilic aromatic substitution reaction. The pyridine nitrogen deactivates the ring, but nitration can be forced under harsh conditions.
Causality Behind Experimental Choices:
-
Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to proceed on the electron-deficient azaindole ring.
-
Temperature Control: This reaction is highly exothermic and must be performed at low temperatures (typically 0-10 °C) to prevent over-nitration and decomposition of the starting material.
Step 3: Reduction to this compound
The final step is the reduction of the nitro group to the desired primary amine. Several methods are effective for this transformation.
Causality Behind Experimental Choices:
-
Fe in Acetic Acid: This is a classic, robust, and cost-effective method for nitro group reduction.[6] The reaction is heterogeneous, and the acidic medium helps to dissolve the iron and protonate the nitro group, facilitating reduction.
-
Catalytic Hydrogenation (H₂, Pd/C): This is a clean and efficient method, often providing high yields with simple workup (filtration of the catalyst). It is particularly suitable for larger-scale synthesis.
-
Tin(II) Chloride (SnCl₂): Another common method that works well for aromatic nitro compounds.
The overall synthetic pathway is illustrated below.
Caption: Primary synthetic route via nitration and reduction.
Alternative Pathway: Halogenation and Nucleophilic Substitution
An alternative strategy involves the installation of a halogen at the C4 position, which can then be displaced by an amino group. This route often begins with N-oxidation of the pyridine ring, which activates the C4 position for subsequent reactions.[5]
-
N-Oxidation: The 7-azaindole core is treated with an oxidizing agent like m-CPBA or hydrogen peroxide to form the N-oxide.[7]
-
Chlorination: The N-oxide is then reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃) to install a chlorine atom at the C4 position.[5][7]
-
Amination: The resulting 4-chloro-7-azaindole can be converted to the 4-amino derivative via nucleophilic aromatic substitution (SNAr) with ammonia or a protected amine, or through more modern palladium-catalyzed C-N coupling reactions (e.g., Buchwald-Hartwig amination).[6]
Comparative Analysis of Amination Strategies
| Parameter | Nitration & Reduction | Halogenation & Nucleophilic Substitution |
| Starting Material | 3-Methyl-7-azaindole | 3-Methyl-7-azaindole |
| Number of Steps | 2 | 3 |
| Key Reagents | HNO₃/H₂SO₄, Fe/AcOH | m-CPBA, POCl₃, NH₃ or Pd catalyst |
| Typical Yields | Moderate to Good | Moderate (can vary significantly at amination step) |
| Safety/Handling | Strong acids, exothermic | Peroxides, POCl₃ is corrosive |
| Scalability | Generally straightforward | Can be complex, especially with Pd-coupling |
| Substrate Scope | Robust for many azaindoles | Sensitive functional groups may not tolerate POCl₃ |
Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and synthesized from established chemical principles for similar structures. They should be adapted and optimized by a qualified laboratory chemist.
Protocol 1: Synthesis of 4-Nitro-3-methyl-1H-pyrrolo[2,3-b]pyridine
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (10 mL). Cool the flask to 0 °C in an ice-water bath.
-
Addition of Starting Material: Slowly add 3-methyl-7-azaindole (1.32 g, 10 mmol) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir until all material is dissolved.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.7 mL, ~1.1 eq) to concentrated sulfuric acid (3 mL) at 0 °C in the dropping funnel.
-
Reaction: Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 5 °C.
-
Stirring: Once the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (50 g).
-
Neutralization & Extraction: Neutralize the resulting slurry by the slow addition of a saturated sodium bicarbonate solution until pH ~7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the title compound.
Protocol 2: Synthesis of 4-Amino-3-methyl-1H-pyrrolo[2,3-b]pyridine
-
Setup: To a round-bottom flask, add 4-nitro-3-methyl-7-azaindole (1.77 g, 10 mmol), glacial acetic acid (40 mL), and iron powder (2.8 g, 50 mmol, 5 eq).
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove excess iron and iron salts. Wash the celite pad with ethyl acetate.
-
Neutralization: Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to afford pure this compound.
Conclusion
The synthesis of this compound is a multi-step process that leverages fundamental transformations in heterocyclic chemistry. The most reliable and commonly employed route involves the initial construction of the 3-methyl-7-azaindole core, followed by a two-step functionalization sequence of nitration at the C4 position and subsequent reduction of the nitro group. While alternative methods involving halogenation and nucleophilic substitution exist, the nitration-reduction pathway is often preferred for its robustness and scalability. Mastery of these protocols provides researchers and drug development professionals with reliable access to a highly valuable building block for the synthesis of next-generation therapeutics, particularly in the field of kinase inhibition.
References
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
-
Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate.
-
Azaindoles in Medicinal Chemistry. PharmaBlock.
-
The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central (PMC).
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
-
Preparation method for 4-substituted-7-azaindole. Google Patents.
-
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing).
-
Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. ACS Publications.
-
Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). The Journal of Organic Chemistry - ACS Publications.
-
Azaindole Therapeutic Agents. PubMed Central (PMC).
-
Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate.
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Enduring Legacy of 7-Azaindole Derivatives
Abstract
The 7-azaindole core, a deceptively simple fusion of a pyridine and a pyrrole ring, has emerged as a powerhouse in modern chemistry. Its unique electronic properties and steric profile have cemented its status as a "privileged scaffold," particularly in the realm of medicinal chemistry. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and evolving synthetic strategies for this remarkable heterocyclic system. We will delve into the fundamental principles governing its reactivity and explore its transformative impact on drug discovery and materials science, offering field-proven insights and detailed experimental context.
Introduction: The Genesis of a Versatile Heterocycle
The story of 7-azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a testament to the enduring quest for novel molecular architectures with significant biological and material potential. As a bioisostere of indole and purine, the 7-azaindole scaffold offers a unique combination of hydrogen bonding capabilities and electronic characteristics that have proven invaluable in molecular recognition.[1] The strategic replacement of a carbon atom in the indole ring with a nitrogen atom modulates the scaffold's physicochemical properties, such as solubility and bioavailability, often leading to enhanced pharmacological profiles.[2]
While naturally occurring 7-azaindole derivatives are relatively rare, the synthetic exploration of this heterocyclic family has unlocked a vast chemical space with profound implications for therapeutic intervention and materials innovation.[3] The journey from its initial synthesis to its current prominence in blockbuster drugs and advanced materials is a compelling narrative of chemical ingenuity and scientific discovery.
The Dawn of 7-Azaindole Synthesis: Foundational Methodologies
The pioneering work in the synthesis of the 7-azaindole core was laid in the mid-20th century. Early synthetic chemists faced the challenge that classical indole syntheses, such as the Fischer and Bartoli methods, were often inefficient for constructing the 7-azaindole framework.[4] The electron-deficient nature of the pyridine ring hinders the key cyclization steps inherent in these traditional methods.[2]
One of the earliest successful approaches involved the cyclization of appropriately substituted aminopyridines. A notable early synthesis, and one that demonstrates the fundamental principles of building the bicyclic system, is the Chichibabin-like cyclization.
Key Early Synthetic Protocol: Chichibabin-like Cyclization
This method involves the base-mediated condensation of a 3-picoline derivative with a nitrile. The following protocol is a representative example of this early and effective strategy.[1]
Experimental Protocol: Synthesis of 2-phenyl-7-azaindole
-
Step 1: Deprotonation of 2-fluoro-3-picoline. To a solution of lithium diisopropylamide (LDA) (2.1 equivalents) in anhydrous tetrahydrofuran (THF) at -40 °C, a solution of 2-fluoro-3-picoline (1.0 equivalent) in THF is added dropwise. The reaction mixture is stirred for 60 minutes at -40 °C. The LDA acts as a strong base to deprotonate the methyl group of the picoline, forming a reactive carbanion.
-
Step 2: Condensation with Benzonitrile. Benzonitrile (1.2 equivalents) is then added to the reaction mixture at -40 °C. The resulting solution is stirred for an additional 2 hours at the same temperature. The carbanion generated in the first step undergoes a nucleophilic attack on the carbon atom of the nitrile group.
-
Step 3: Cyclization and Aromatization. The reaction vessel is warmed to 0 °C for 30 minutes. This increase in temperature promotes the intramolecular cyclization of the intermediate, followed by the elimination of lithium fluoride to afford the aromatic 7-azaindole ring system.
-
Step 4: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 2-phenyl-7-azaindole as an off-white solid.[1]
This early methodology, while effective, often required harsh conditions and had limitations in terms of substrate scope and functional group tolerance. These challenges spurred the development of more versatile and efficient synthetic routes in the decades that followed.
The Evolution of Synthesis: A Modern Toolkit for 7-Azaindole Construction
The advent of transition metal-catalyzed cross-coupling reactions revolutionized the synthesis of 7-azaindole derivatives, offering milder conditions, broader substrate scope, and greater control over regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Sonogashira, Suzuki, and Heck couplings, have become indispensable tools for the construction and functionalization of the 7-azaindole core.[5][6] These methods typically involve the coupling of a halogenated pyridine or pyrrole precursor with a suitable coupling partner.
Table 1: Overview of Modern Palladium-Catalyzed Syntheses of 7-Azaindole Derivatives
| Coupling Reaction | Starting Materials | Catalyst System (Typical) | Key Advantages |
| Sonogashira | 2-Amino-3-halopyridine and a terminal alkyne | Pd(PPh₃)₄, CuI, base | Direct introduction of a two-carbon unit for pyrrole ring formation. |
| Suzuki | Halogenated 7-azaindole and a boronic acid/ester | Pd(dppf)Cl₂, base | Versatile for introducing aryl and heteroaryl substituents at various positions. |
| Heck | Halogenated 7-azaindole and an alkene | Pd(OAc)₂, PPh₃, base | Forms carbon-carbon bonds at the periphery of the scaffold. |
Rhodium-Catalyzed C-H Activation
More recently, rhodium-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of 7-azaindoles.[7] This approach involves the direct coupling of 2-aminopyridines with alkynes, often with the assistance of an oxidant to regenerate the active catalyst.[7]
Workflow for Rhodium-Catalyzed 7-Azaindole Synthesis
Caption: Rhodium-catalyzed synthesis of 7-azaindoles via C-H activation.
The Dichotomy of Reactivity: A Tale of Two Rings
The unique chemical behavior of 7-azaindole stems from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring. This electronic dichotomy dictates the regioselectivity of its reactions.
Electrophilic Aromatic Substitution: The Pyrrole Ring Takes the Lead
The pyrrole ring, with its lone pair of electrons on the nitrogen atom contributing to the aromatic sextet, is highly activated towards electrophilic attack. Consequently, electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, predominantly occur at the C3 position of the 7-azaindole core.[8][9][10] This is because the intermediate carbocation formed upon attack at C3 is more stabilized by resonance, with the positive charge being delocalized over both the pyrrole and pyridine rings without disrupting the aromaticity of the pyridine ring.[10]
Nucleophilic Aromatic Substitution: The Pyridine Ring's Domain
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or in the form of its N-oxide. Nucleophilic aromatic substitution reactions typically occur at the C4 and C6 positions of the 7-azaindole nucleus.[11]
A Privileged Scaffold in Drug Discovery: The 7-Azaindole Revolution
The impact of the 7-azaindole scaffold on medicinal chemistry cannot be overstated. Its ability to mimic the purine core of ATP has made it a cornerstone in the development of kinase inhibitors for cancer therapy.[12]
Vemurafenib: A Landmark in Targeted Cancer Therapy
Vemurafenib (Zelboraf®) is a potent inhibitor of the BRAF V600E mutant kinase, a key driver in many cases of metastatic melanoma.[13] The 7-azaindole core of vemurafenib forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, effectively blocking its activity and halting the downstream signaling cascade that promotes tumor growth.[12][14]
The BRAF/MEK/ERK Signaling Pathway and the Action of Vemurafenib
Caption: Vemurafenib inhibits the BRAF V600E mutant kinase, blocking the MAPK/ERK signaling pathway.[12][13][15]
Beyond Kinase Inhibition: A Broad Spectrum of Biological Activity
The therapeutic potential of 7-azaindole derivatives extends far beyond oncology. They have been investigated as antiviral agents, anti-inflammatory compounds, and treatments for neurodegenerative diseases, showcasing the remarkable versatility of this scaffold.[16]
New Frontiers: 7-Azaindole Derivatives in Materials Science
The unique photophysical and electronic properties of 7-azaindole derivatives have opened up exciting avenues in materials science.[17]
Organic Light-Emitting Diodes (OLEDs)
7-Azaindole-based compounds have been successfully employed as phosphorescent emitters in OLEDs, contributing to the development of highly efficient and stable blue-light-emitting devices.[18][19][20][21] Their rigid structure and tunable electronic properties allow for the design of materials with high quantum yields and long operational lifetimes.[18]
Table 2: Performance of a Representative 7-Azaindole-Based Phosphorescent Emitter in an OLED
| Emitter Type | Host Material | Emission Color | Max. External Quantum Efficiency (%) |
| Iridium(III) complex with 7-azaindole-derived ligands | CBP | Blue | ~25% |
Coordination Chemistry and Catalysis
The nitrogen atoms in both the pyrrole and pyridine rings of 7-azaindole can coordinate to metal centers, making it a versatile ligand in coordination chemistry.[22] Metal complexes of 7-azaindole derivatives have shown promise in various catalytic applications, including asymmetric synthesis, where the 7-azaindoline amide acts as an effective directing group.[22]
Conclusion: An Enduring Legacy and a Bright Future
From its humble beginnings in the annals of synthetic chemistry to its current status as a privileged scaffold in drug discovery and a promising component in advanced materials, the journey of 7-azaindole is a powerful illustration of how fundamental research can seed transformative innovations. The continued development of novel synthetic methodologies, coupled with a deeper understanding of its structure-property relationships, ensures that the 7-azaindole core will remain a vibrant and fruitful area of scientific exploration for years to come.
References
-
Collot, I., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of Organic Chemistry, 72(25), 9634-9640. [Link]
-
Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
- Zhang, Y., et al. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.
-
Szolcsányi, P., et al. (2015). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Tetrahedron, 71(45), 8632-8638. [Link]
-
Kumar, V., et al. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 57(25), 6995-6998. [Link]
-
Hovakimyan, A., et al. (2018). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 122(49), 9541-9548. [Link]
-
Wang, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Letters, 24(9), 1776-1781. [Link]
-
Motati, D. R., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 466-513. [Link]
-
Chapman, E. R., et al. (2017). BRAF structures along with their activation mechanisms. ResearchGate. [Link]
-
Shibasaki, M., et al. (2021). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Catalysts, 11(11), 1363. [Link]
-
Zhao, S., & Wang, S. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Chemical Society Reviews, 39(8), 3142-3156. [Link]
-
Baranoff, E., et al. (2011). Phosphorescent organic light-emitting devices (PhOLEDs) based on heteroleptic bis-cyclometalated complexes using acetylacetonate as the ancillary ligand. Dalton Transactions, 40(35), 8963-8971. [Link]
-
Jørgensen, M., et al. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 8(12), 8196-8203. [Link]
-
Shalem, O., et al. (2014). Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. Cell, 158(5), 1161-1174. [Link]
-
Gandeepan, P., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(34), 10134-10145. [Link]
-
Whirl-Carrillo, M., et al. (2021). Vemurafenib Pathway, Pharmacodynamics. PharmGKB. [Link]
-
Santos, A. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 467. [Link]
-
Liu, Y., et al. (2021). Simple-Structured OLEDs Incorporating Undoped Phosphorescent Emitters Within Non-Exciplex Forming Interfaces. Frontiers in Chemistry, 9, 649646. [Link]
-
LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Barberis, C., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters, 29(4), 583-587. [Link]
-
Di, D., et al. (2014). Tetrazole iridium(iii) complexes as a class of phosphorescent emitters for high-efficiency OLEDs. Journal of Materials Chemistry C, 2(29), 5763-5770. [Link]
-
Ascierto, P. A., et al. (2012). Vemurafenib: a new paradigm for melanoma therapy. Journal of Translational Medicine, 10, 145. [Link]
-
Ranjit, Y., & Burgess, K. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(7), 3067-3100. [Link]
-
Bebbington, D., et al. (2011). Nucleophilic substitutions at the 3'-position of substituted indoles a. ResearchGate. [Link]
-
Yaeger, R., & Corcoran, R. B. (2019). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Cancers, 11(2), 173. [Link]
-
The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
orthocresol. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange. [Link]
-
Zhao, J., et al. (2021). Recent progress on organic light-emitting diodes with phosphorescent ultrathin (<1nm) light-emitting layers. Frontiers in Chemistry, 9, 649646. [Link]
Sources
- 1. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CN105777748A - 7-azaindole and preparation method thereof - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01650H [pubs.rsc.org]
- 8. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04156J [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
- 14. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Luminescence and reactivity of 7-azaindole derivatives and complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Tetrazole iridium(iii) complexes as a class of phosphorescent emitters for high-efficiency OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 21. Recent progress on organic light-emitting diodes with phosphorescent ultrathin (<1nm) light-emitting layers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
The 7-Azaindole Scaffold: A Privileged Core for Next-Generation Therapeutics
Executive Summary
The 7-azaindole nucleus, a bioisostere of the endogenous indole structure, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor have propelled the development of numerous clinical candidates and approved drugs.[4][5] This guide provides an in-depth exploration of the research applications of substituted 7-azaindoles, focusing on their pivotal role in kinase inhibition for oncology and their emerging potential in neurodegenerative and inflammatory diseases. We will dissect the strategic rationale behind their design, present actionable synthetic and biological evaluation protocols, and offer insights into the future trajectory of this remarkable heterocyclic core.
The Rationale: Why 7-Azaindole?
The strategic advantage of the 7-azaindole core over a traditional indole lies in the introduction of a nitrogen atom at the 7-position. This seemingly minor change has profound implications for drug design:
-
Enhanced H-Bonding Capability: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) serves as a donor. This dual functionality allows 7-azaindole to form a bidentate (two-point) hydrogen bond interaction with the hinge region of many protein kinases, a critical interaction for potent ATP-competitive inhibition.[5][6] This is a significant improvement over the single hydrogen bond donor capability of the indole scaffold.
-
Modulation of Physicochemical Properties: The N7 atom alters the molecule's electronic distribution, impacting its pKa, lipophilicity, and solubility.[1][7] This allows medicinal chemists to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate, improving its bioavailability and overall suitability for clinical use.[2]
-
Bioisosteric Replacement: As a bioisostere of indole and purine, the 7-azaindole scaffold can mimic the binding of these endogenous structures in various enzyme active sites, making it a valuable starting point for inhibitor design.[3][7]
-
Synthetic Tractability: Decades of research have led to the development of robust and versatile synthetic routes for functionalizing the 7-azaindole ring at multiple positions, enabling the creation of large, diverse chemical libraries for screening.[8][9][10]
The following diagram illustrates the key hydrogen bonding advantage of the 7-azaindole scaffold in a typical kinase hinge region.
Caption: Bidentate hydrogen bonding of 7-azaindole with a kinase hinge.
Core Application: Kinase Inhibition in Oncology
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] Substituted 7-azaindoles have emerged as a dominant scaffold in the design of kinase inhibitors, leading to groundbreaking therapies.[3][6]
A prime example is Vemurafenib (Zelboraf®) , an FDA-approved inhibitor of the B-RAF serine-threonine kinase.[5][6] Vemurafenib was developed using a fragment-based drug discovery approach, where the 7-azaindole core was identified as an excellent hinge-binding motif.[3][6] Its success has spurred the development of a wide array of 7-azaindole-based inhibitors targeting various kinases implicated in cancer.[5]
| Kinase Target | Example Indication | Key 7-Azaindole Inhibitors |
| B-RAF | Metastatic Melanoma | Vemurafenib, PLX-8394[4][5] |
| JAK (Janus Kinase) | Rheumatoid Arthritis, Myelofibrosis | Decernotinib[2] |
| Pim Kinases | Hematological Malignancies | GDC-0339 (Pim-1, -2, -3 inhibitor)[4] |
| Cdc7 (Cell Division Cycle 7) | Various Cancers | PHA-767491[2] |
| p38 MAP Kinase | Inflammatory Diseases, Cancer | Various preclinical candidates[2] |
| Aurora Kinases | Various Cancers | AZD1152[5] |
Mechanism of Action: The MAPK/ERK Signaling Pathway
Many 7-azaindole inhibitors, like Vemurafenib, target kinases within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial for cell proliferation and survival, and its constitutive activation due to mutations (e.g., BRAF V600E) is a major driver of cancer.
The diagram below illustrates the MAPK pathway and the point of intervention for a BRAF inhibitor.
Caption: Inhibition of the MAPK pathway by a 7-azaindole BRAF inhibitor.
Emerging Therapeutic Frontiers
While oncology remains a major focus, the versatility of the 7-azaindole scaffold is being explored in other complex disease areas.
-
Neurodegenerative Diseases: Chronic inflammation and dysregulated kinase activity are implicated in conditions like Alzheimer's disease.[1][11] Research is underway to develop 7-azaindole derivatives that can inhibit kinases such as MLK3 and LRRK2 to provide neuroprotective effects.[7] Additionally, some derivatives have been designed to inhibit the aggregation of amyloid-β peptides, a key pathological event in Alzheimer's.[12]
-
Inflammatory and Autoimmune Disorders: Kinases like JAK and p38 are central to inflammatory signaling cascades.[1] The development of selective 7-azaindole-based JAK inhibitors, such as Decernotinib for rheumatoid arthritis, highlights the potential of this scaffold to produce targeted anti-inflammatory therapies.[2]
-
Infectious Diseases: The 7-azaindole core is also being investigated for antiviral applications. For instance, derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 integrase, a crucial enzyme for viral replication.[13] Other research has pointed to potential activity against viruses like Dengue and Ebola by targeting host-cell kinases they hijack for their life cycle.[7]
Experimental Workflows & Protocols
Advancing a 7-azaindole candidate from concept to clinic requires a robust, multi-stage workflow. This involves chemical synthesis, in vitro biological evaluation, and cell-based assays.
Caption: A typical drug discovery workflow for 7-azaindole inhibitors.
Protocol 1: Synthesis via Palladium-Catalyzed Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds. It is frequently employed to append aryl or heteroaryl groups to the 7-azaindole core, a key step in building molecular complexity and exploring the structure-activity relationship (SAR).[1][13]
Objective: To synthesize a C3-arylated 7-azaindole derivative.
Materials:
-
3-Bromo-1H-pyrrolo[2,3-b]pyridine (3-bromo-7-azaindole)
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure (Self-Validating System):
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromo-7-azaindole (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (0.05-0.10 eq). The choice of catalyst is crucial; Pd(PPh₃)₄ is a workhorse, but catalysts with more specialized ligands may be required for challenging substrates.
-
Solvent Degassing: Add the degassed solvent mixture (e.g., 1,4-dioxane/H₂O 4:1). Degassing (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for 20-30 min) is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction Monitoring (Control Point): Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot should be taken periodically. The reaction is complete when the starting 3-bromo-7-azaindole spot is no longer visible. This monitoring step ensures the reaction is not stopped prematurely or overheated unnecessarily.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization (Validation): Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The obtained data must be consistent with the expected structure for the protocol to be considered successful.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized 7-azaindole derivative against a target kinase.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The result is typically quantified by measuring the amount of ATP consumed or the amount of phosphorylated product formed.
Materials:
-
Target kinase enzyme
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (Adenosine Triphosphate)
-
Synthesized 7-azaindole inhibitor (test compound)
-
Positive control inhibitor (e.g., Staurosporine)
-
Negative control (DMSO vehicle)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure (Self-Validating System):
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Assay Plate Setup: In a 384-well plate, add the assay buffer.
-
Controls (Essential for Validation):
-
Negative Control (0% Inhibition): Add DMSO vehicle only. This well represents the maximum kinase activity.
-
Positive Control (100% Inhibition): Add a known, potent inhibitor of the target kinase at a concentration that ensures complete inhibition.
-
-
Test Compound Addition: Add the serially diluted test compound to the respective wells.
-
Kinase Reaction Initiation: Add the target kinase and its specific substrate to all wells. Allow a brief pre-incubation period (e.g., 15 minutes).
-
Start Phosphorylation: Initiate the reaction by adding ATP to all wells. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
Reaction Termination & Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent will generate a luminescent or fluorescent signal that is inversely proportional to the kinase activity.
-
Data Acquisition: Read the plate on a microplate reader.
-
Data Analysis (Validation):
-
First, verify the controls. The signal from the positive control should be at baseline, and the signal from the negative control should be maximal. A large "assay window" between these two is indicative of a robust assay.
-
Normalize the data relative to the controls (0% and 100% inhibition).
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Future Directions and Conclusion
The 7-azaindole scaffold is far from reaching its full potential. Future research will likely focus on:
-
Developing Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors to create more selective and durable therapeutic effects.
-
Targeting Kinase Pseudodomains: Exploring the non-catalytic roles of kinases in signaling, a largely untapped area for drug discovery.
-
Application in PROTACs: Using the 7-azaindole core as a warhead to recruit target kinases to an E3 ligase for targeted protein degradation.
-
Expansion into New Disease Areas: Systematically screening 7-azaindole libraries against a broader range of biological targets beyond kinases.
References
-
D. M. T. U. K. M. D. L. F. M. A. A. D. M. T. G. S. L. A. S. C. C. M. L. L. D. S. A. G. C. A. M. H. F. D. M. E. R. G. D. P. D. S. M. A. K. F. S. D. M. T. P. M. T. M. A. D. S. M. M. S. C. S. C. M. A. A. S. C. B. A. S. M. C. S. A. C. S. R. S. D. M. G. A. A. S. D. M. T. G. S. L. A. S. C. C. M. L. L. D. S. A. G. C. A. M. H. F. D. M. E. R. G. D. P. D. S. M. A. K. F. S. D. M. T. P. M. T. M. A. D. S. M. M. S. C. S. C. M. A. A. S. C. B. A. S. M. C. S. A. C. S. R. S. D. M. G. A. A. S. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1545. [Link][1][2]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link][6]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE. [Link][4]
-
Ganesh, T. (2021). Azaindole Therapeutic Agents. Future Medicinal Chemistry, 13(1), 85-100. [Link][7]
-
Singh, V., & Kumar, A. (2017). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 17(15), 1466-1481. [Link][11]
-
Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 563-590. [Link][8]
-
Kumar, A., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Advances, 10(45), 26955-26979. [Link][9]
-
Kumar, A., et al. (2017). Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 129, 204-219. [Link][12]
-
Schirok, H. (2006). A Robust and Flexible Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles. The Journal of Organic Chemistry, 71(15), 5538-5545. [Link][10]
-
Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7959-7970. [Link][13]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Azaindole synthesis [organic-chemistry.org]
- 11. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: 4-Amino-3-methyl-7-azaindole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide on the utility of 4-Amino-3-methyl-7-azaindole as a valuable scaffold in modern drug discovery. The content herein is structured to offer not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a deep and practical understanding for researchers in the field.
I. The Scientific Rationale: Understanding the Privileged Scaffold
The 7-azaindole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to mimic the purine ring of ATP and interact with the hinge region of protein kinases.[1][2] This bioisosteric relationship allows 7-azaindole derivatives to function as competitive inhibitors of a wide range of kinases, a class of enzymes frequently dysregulated in diseases such as cancer and inflammatory disorders.[3][4] The nitrogen atom at the 7-position and the pyrrole NH group of the 7-azaindole scaffold can form two crucial hydrogen bonds with the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.[1]
The specific substitution pattern of This compound offers distinct advantages for drug design. The 4-amino group can act as a hydrogen bond donor, potentially forming additional interactions with the target protein and enhancing binding affinity and selectivity. The 3-methyl group can provide a vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
II. Potential Therapeutic Applications and Target Pathways
Given the prevalence of the 7-azaindole core in numerous kinase inhibitors, this compound is a promising starting point for the development of novel therapeutics targeting various signaling pathways implicated in disease.
Key Potential Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, FGFR, and VEGFR, which are critical drivers of cell proliferation and angiogenesis in cancer.[5]
-
Non-Receptor Tyrosine Kinases: Including members of the JAK family, which are central to cytokine signaling in autoimmune and inflammatory diseases.
-
Serine/Threonine Kinases: Such as BRAF, CDKs, and Aurora kinases, which regulate cell cycle progression and are often mutated or overexpressed in cancer.[3][6]
The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor of a receptor tyrosine kinase, thereby blocking downstream signaling cascades that promote tumor growth.
Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by a this compound derivative.
III. Synthetic Strategy and Methodologies
While a specific, dedicated synthesis for this compound is not extensively reported in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted 7-azaindoles. A potential strategy involves the construction of the 7-azaindole core followed by the introduction of the amino and methyl groups.
One possible approach starts from a substituted pyridine, such as 2-fluoro-3-methylpyridine.[7][8] This can undergo a domino reaction with an appropriate aldehyde to form the 7-azaindole ring system.[7] Subsequent functionalization at the 4-position can be achieved through a two-step sequence involving N-oxidation followed by treatment with a chlorinating agent like POCl₃ to introduce a chloro group.[3] This 4-chloro-7-azaindole can then be converted to the desired 4-amino derivative via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.[9]
The following diagram outlines a generalized workflow for the synthesis and subsequent biological evaluation of this compound derivatives.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
IV. Experimental Protocols
The following are detailed, step-by-step protocols for key experiments to evaluate the potential of this compound and its derivatives as kinase inhibitors.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Radiometric)
This protocol is a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[10]
Materials:
-
Recombinant active kinase
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
ATP solution
-
Test compound (this compound derivative) dissolved in DMSO
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail and counter
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the recombinant kinase.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-fold serial dilutions.
-
Assay Plate Setup: In a 96-well plate, add the diluted test compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate Kinase Reaction: Add the kinase reaction mix to each well of the assay plate.
-
Start Phosphorylation: Add the [γ-³²P]ATP solution to each well to initiate the phosphorylation reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Spot: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Washing: Wash the filter mat multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.[11]
Materials:
-
Cancer cell line of interest (e.g., a line known to be dependent on a specific kinase pathway)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
V. Data Presentation and Interpretation
The results from the biochemical and cell-based assays should be tabulated for clear comparison and interpretation. The following table provides a hypothetical example of the kind of data that would be generated for a this compound derivative.
| Kinase Target | Biochemical IC50 (nM) | Cell-Based GI50 (nM) |
| Kinase A | 15 | 150 |
| Kinase B | 250 | >1000 |
| Kinase C | 8 | 95 |
| Kinase D | >1000 | >1000 |
Interpretation:
In this hypothetical example, the this compound derivative shows potent and selective inhibition of Kinase A and Kinase C at the biochemical level. The compound also demonstrates on-target activity in a cellular context for these two kinases, as indicated by the lower GI50 values. The discrepancy between biochemical and cellular potency is expected and can be attributed to factors such as cell permeability and off-target effects. The lack of activity against Kinase B and Kinase D suggests a degree of selectivity. This data would guide further SAR studies to improve potency and selectivity.
VI. Conclusion
This compound represents a promising and versatile scaffold for the development of novel kinase inhibitors. Its inherent ability to interact with the kinase hinge region, combined with the potential for diverse functionalization at the 3 and 4-positions, makes it an attractive starting point for drug discovery campaigns targeting a multitude of diseases. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the full potential of this valuable chemical entity.
VII. References
-
Xu, X., Ou, M., Wang, Y. E., Lin, T., Xiong, D., Xue, F., Walsh, P. J., & Mao, J. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(10), 2733-2739.
-
Yuan, H., Wang, Y., Zhang, Y., Chen, Y., & Liu, H. (2021). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 26(15), 4593.
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
Ono, M. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi, 137(7), 823-832.
-
El-Gohary, N. S. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Merour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19970.
-
Gogoi, K., & Martin, S. F. (2010). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 12(19), 4260–4263.
-
Merour, J. Y., Buron, F., Ple, K., Bonnet, P., & Routier, S. (2014). The azaindole framework in the design of kinase inhibitors. Molecules, 19(12), 19935-19970.
-
Guillard, J., Decrop, M., Gallay, N., Espanel, C., Boissier, E., Herault, O., & Viaud-Massuard, M. C. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937.
-
Shah, N., & Sebti, S. M. (2008). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 3(4), e1989.
-
Ono, M. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi, 137(7), 823-832.
-
Smith, C. R., & Zhang, Y. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Organic Letters, 13(24), 6402–6405.
-
Merour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19970.
-
Ückert, A. K., & Götz, C. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8565.
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. The azaindole framework in the design of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Labeling Proteins with 4-Amino-3-methyl-7-azaindole
Introduction: A Novel Tool for Illuminating Protein Interactions
In the intricate landscape of cellular biology and drug discovery, the ability to precisely identify and characterize protein-protein and protein-ligand interactions is paramount. 4-Amino-3-methyl-7-azaindole emerges as a versatile and powerful tool for these investigations, offering a unique combination of fluorescent and photo-crosslinking capabilities. As a derivative of 7-azaindole, a privileged scaffold in medicinal chemistry, this compound provides researchers with a sophisticated means to trap and identify binding partners, elucidate binding sites, and probe the dynamics of complex biological systems.[1][2][3]
This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing this compound in protein labeling studies. We will delve into the underlying mechanisms of its fluorescence and photoreactivity, showcase its utility in various research contexts, and provide step-by-step instructions for its incorporation into proteins and subsequent photo-affinity labeling experiments.
Mechanism of Action: A Dual-Functionality Probe
The utility of this compound in protein labeling stems from its intrinsic photophysical properties. It functions as both an environmentally sensitive fluorescent reporter and a photo-inducible crosslinking agent.
Fluorescence Properties: A Sensitive Reporter of the Microenvironment
7-azaindole and its derivatives are known to be excellent blue emitters.[4] Their fluorescence is highly sensitive to the polarity and hydrogen-bonding capability of their local environment.[5][6] This solvatochromism makes this compound an invaluable probe for monitoring changes in protein conformation, ligand binding, or the probe's translocation between different cellular compartments.
Upon incorporation into a protein, the fluorescence emission spectrum of this compound can provide insights into its immediate surroundings. For instance, a blue shift in emission may indicate a more hydrophobic environment, characteristic of a binding pocket, while a red shift could suggest exposure to the aqueous solvent.[7][8]
The non-natural amino acid 7-azatryptophan, which shares the core 7-azaindole chromophore, exhibits absorption and fluorescence spectra that are red-shifted compared to native tryptophan.[9] This spectral separation allows for selective excitation and detection, minimizing interference from endogenous fluorophores.
Photo-Affinity Labeling: Covalently Capturing Interactions
Photo-affinity labeling (PAL) is a powerful technique for identifying direct binding partners of a small molecule or for mapping the binding site within a target protein.[10] PAL probes are designed with three key components: a recognition element that directs the probe to the target, a photoreactive group that forms a covalent bond upon light activation, and a reporter tag for detection and enrichment.[10]
This compound can be incorporated into a ligand or directly into a protein as an unnatural amino acid to serve as a photo-crosslinker.[11][12][13] Upon irradiation with UV light, the 7-azaindole ring system is excited to a highly reactive state, likely a nitrene or a related reactive intermediate, which can then form a stable covalent bond with nearby amino acid residues.[14][15] This "zero-distance" crosslinking provides high-resolution information about the binding interface.[16]
Applications in Research and Drug Development
The dual functionality of this compound opens up a wide range of applications for researchers, scientists, and drug development professionals.
-
Target Identification and Validation: Incorporating this compound into a bioactive small molecule allows for the identification of its cellular targets. After incubation with cell lysates or live cells and subsequent UV irradiation, the covalently labeled proteins can be enriched and identified by mass spectrometry.[10][17]
-
Binding Site Mapping: When incorporated as an unnatural amino acid into a protein of interest, this compound can be used to map the binding site of a ligand or another protein. Crosslinking followed by proteolytic digestion and mass spectrometry analysis can pinpoint the exact location of the covalent bond, revealing the residues at the binding interface.
-
Studying Protein-Protein Interactions: By incorporating this probe into a "bait" protein, researchers can identify its direct interaction partners within a complex mixture. This is particularly useful for validating interactions discovered through other methods and for discovering novel interactors.
-
High-Throughput Screening: The fluorescent properties of this compound can be leveraged to develop high-throughput screening assays for inhibitors of protein-protein interactions or ligand-receptor binding.
Experimental Protocols
Here, we provide a detailed protocol for the site-specific incorporation of this compound into a target protein using the amber suppression technology, followed by a photo-affinity labeling procedure.
Part 1: Site-Specific Incorporation of this compound
This protocol is based on the well-established method of incorporating unnatural amino acids (UAAs) into proteins in E. coli using an orthogonal tRNA/aminoacyl-tRNA synthetase pair.[11][18]
Materials:
-
Expression plasmid for the target protein with an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA specific for this compound.
-
E. coli expression strain (e.g., BL21(DE3)).
-
This compound.
-
Standard cell culture media (e.g., LB or M9 minimal media).
-
Antibiotics for plasmid selection.
-
IPTG for induction of protein expression.
-
Ni-NTA or other affinity chromatography resin for protein purification.
Protocol:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal aaRS/tRNA plasmid. Plate on agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of media containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of expression media with the overnight starter culture. Grow the cells at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to grow the cells for 12-16 hours. The lower temperature often improves the yield and solubility of the UAA-containing protein.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Purification: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization. Purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) according to the manufacturer's instructions.
-
Verification: Verify the incorporation of this compound by mass spectrometry.[19][20]
Part 2: Photo-Affinity Labeling and Analysis
Materials:
-
Purified protein containing this compound.
-
Binding partner (ligand or protein).
-
UV lamp (e.g., 365 nm).[14]
-
SDS-PAGE analysis reagents.
-
Mass spectrometer for analysis.
Protocol:
-
Binding Reaction: Incubate the purified protein containing this compound with its binding partner in a suitable buffer. The incubation time and temperature should be optimized for the specific interaction.
-
UV Irradiation: Expose the sample to UV light (e.g., 365 nm) on ice for 5-30 minutes. The optimal irradiation time should be determined empirically.
-
Analysis of Crosslinking: Analyze the reaction mixture by SDS-PAGE. A successful crosslinking event will result in a new band corresponding to the molecular weight of the complex.
-
Identification of Crosslinked Site (Optional): To identify the site of crosslinking, the band corresponding to the crosslinked complex can be excised from the gel, subjected to in-gel digestion with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS.[21][22]
Data Presentation
Table 1: Spectroscopic Properties of 7-Azaindole Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Reference |
| 7-Azaindole | ~280-290 | ~370-390 (in water) | 0.023 (in water) | [5][7][8] |
| 7-Azatryptophan | ~290 | ~410-430 | - | [9] |
| N1-glycosylated 7-Azaindole | - | 388 | 0.53 | [7][8] |
Note: Specific data for this compound is not available in the cited literature. The data presented is for the parent compound and a related derivative to provide an estimate of its expected spectroscopic properties.
Visualizations
Figure 1: General workflow for protein labeling with this compound.
Figure 2: Proposed mechanism of photo-affinity labeling with this compound.
References
- Luminescence and reactivity of 7-azaindole deriv
- Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water.
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
- Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
- Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PMC - NIH.
- Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition. PMC.
- Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PubMed.
- Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry (RSC Publishing).
- Photoaffinity labeling in target- and binding-site identific
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantit
- Azaindole Therapeutic Agents. PMC - PubMed Central.
- An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. NIH.
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
- Unnatural Amino Acids into Proteins/ Protein Engineering.
- Photoreactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au.
- Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed.
- Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. NIH.
- Preparation method for 4-substituted-7-azaindole.
- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.
- Nucleotide-amino acid π-stacking interactions initiate photo cross-linking in RNA-protein complexes. PubMed.
- Labeling strategies in mass spectrometry-based protein quantit
- Photoaffinity Compounds. Enamine.
- Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. NIH.
- Protein mass spectrometry. Wikipedia.
- Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. Labome.
- Site-Specific Labeling of Proteins Using Unn
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
- Synthesis and evaluation of photoaffinity labeling reagents for identifying binding sites of sulfated neurosteroids on NMDA and. Digital Commons@Becker.
- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations.
- Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC.
- A Biosynthetic Approach for the Incorporation of Unn
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- Azaindoles in Medicinal Chemistry. PharmaBlock.
- Azaindole synthesis. Organic Chemistry Portal.
- Stable Isotope Labeling Str
- Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PMC - PubMed Central.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Luminescence and reactivity of 7-azaindole derivatives and complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. DSpace [dr.lib.iastate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interesjournals.org [interesjournals.org]
- 13. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Photoaffinity Compounds - Enamine [enamine.net]
- 16. Nucleotide-amino acid π-stacking interactions initiate photo cross-linking in RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 19. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Labeling strategies in mass spectrometry-based protein quantitation - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Utilizing 4-Amino-3-methyl-7-azaindole in Protein-Nucleic Acid Interaction Studies
Authored by: [Your Name], Senior Application Scientist
Introduction: The intricate dance between proteins and nucleic acids governs a vast array of cellular processes, from DNA replication and repair to gene expression and regulation. Elucidating the dynamics and kinetics of these interactions is paramount for fundamental biological research and for the development of novel therapeutics. Fluorescent probes offer a powerful, non-radioactive means to investigate these interactions in real-time. 7-azaindole and its derivatives have emerged as valuable fluorescent tools due to their environmental sensitivity and spectral properties that are distinct from intrinsic protein fluorescence.[1] This application note provides a comprehensive guide for the use of a specific derivative, 4-Amino-3-methyl-7-azaindole , as a versatile probe for studying protein-nucleic acid interactions.
The 7-azaindole core is a bioisostere of the indole moiety of tryptophan, but with a red-shifted absorption and emission profile, allowing for selective excitation without significant interference from tryptophan residues.[1] The substitutions on the this compound scaffold are anticipated to fine-tune its properties for this application. The 3-methyl group can influence the stacking interactions with nucleic acid bases, a key aspect of binding, while the 4-amino group can modulate the electronic properties of the fluorophore and potentially participate in hydrogen bonding.
Principle of Detection: An Environmentally Sensitive Fluorophore
The fluorescence emission of 7-azaindole derivatives is highly sensitive to the polarity and hydrogen-bonding characteristics of their local environment.[1] This solvatochromism is the cornerstone of its utility as a probe. In an aqueous buffer, the fluorophore will exhibit a certain emission spectrum. Upon binding of a protein to the nucleic acid labeled with this compound, the probe may be translocated to a more non-polar, sterically constrained environment within the protein-nucleic acid interface. This change in the microenvironment will typically lead to a change in the fluorescence properties of the probe, such as an increase in fluorescence intensity (quantum yield), a shift in the emission maximum (spectral shift), or a change in the fluorescence lifetime. By monitoring these changes, one can deduce the binding affinity, kinetics, and stoichiometry of the interaction.
When incorporated into DNA, the fluorescence of 7-azaindole is significantly quenched due to stacking interactions with adjacent bases.[2][3] The binding of a protein can disrupt this local structure, leading to a de-quenching of the fluorescence signal, providing a sensitive readout of the binding event.
Key Photophysical Properties and Considerations
While specific data for this compound is not extensively published, we can extrapolate from the known properties of 7-azaindole and its derivatives.
| Property | Expected Characteristics for this compound | Rationale and Key Considerations |
| Excitation Maximum (λex) | ~310 - 330 nm | Red-shifted compared to tryptophan (~280 nm) to allow for selective excitation.[1] The exact maximum should be determined experimentally. |
| Emission Maximum (λem) | ~380 - 450 nm | Highly solvent-dependent. A blue-shift is often observed upon moving to a less polar environment, such as a protein binding pocket.[2] |
| Quantum Yield (Φ) | Moderate in aqueous buffer, likely to increase in a non-polar environment. | The amino and methyl groups can influence the non-radiative decay pathways. Binding to a protein can restrict molecular motion and shield from solvent quenching, thus increasing the quantum yield. |
| Fluorescence Lifetime (τ) | Nanosecond range. | Can be a sensitive parameter to changes in the local environment. Time-resolved fluorescence measurements can provide additional insights into the heterogeneity of the probe's environment. Methylation at the N-1 position of 7-azaindole is known to significantly increase the fluorescence lifetime.[3] |
Experimental Workflows and Protocols
The following protocols are intended as a starting point and should be optimized for the specific protein-nucleic acid system under investigation.
Workflow for Studying Protein-Nucleic Acid Interactions
Caption: General experimental workflow for studying protein-nucleic acid interactions using a fluorescent probe.
Protocol 1: Synthesis and Incorporation of this compound into Oligonucleotides
The incorporation of this compound into a DNA or RNA oligonucleotide requires the synthesis of its phosphoramidite derivative. This protocol outlines the general steps, which are based on established methods for other modified bases.[3]
Materials:
-
This compound
-
Protecting group reagents (e.g., for the amino group)
-
Deoxyribose or ribose precursor
-
Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous solvents (Pyridine, Dichloromethane, Acetonitrile)
-
Standard reagents for solid-phase oligonucleotide synthesis
Procedure:
-
Protection of the 4-amino group: The exocyclic amino group of this compound needs to be protected to prevent side reactions during oligonucleotide synthesis. Standard protecting groups for amines can be used.
-
Glycosylation: Couple the protected this compound to a protected deoxyribose or ribose sugar.
-
5'-Hydroxyl Protection: Protect the 5'-hydroxyl group of the nucleoside with a dimethoxytrityl (DMT) group by reacting with DMT-Cl in pyridine.
-
Phosphitylation: React the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to generate the final phosphoramidite monomer.
-
Purification: Purify the phosphoramidite using silica gel chromatography.
-
Oligonucleotide Synthesis: Incorporate the this compound phosphoramidite into the desired oligonucleotide sequence using a standard automated DNA/RNA synthesizer.
-
Deprotection and Purification: Deprotect the oligonucleotide using standard procedures and purify it using HPLC.
-
Characterization: Confirm the identity and purity of the labeled oligonucleotide using mass spectrometry and UV-Vis spectroscopy.
Protocol 2: Fluorescence Titration to Determine Binding Affinity (Kd)
This protocol describes a steady-state fluorescence titration experiment to measure the dissociation constant (Kd) of a protein-nucleic acid interaction.
Materials:
-
Purified, labeled nucleic acid (with this compound)
-
Purified protein of interest
-
Binding buffer (e.g., Tris-HCl, HEPES with appropriate salt concentrations, pH, and any necessary cofactors)
-
Fluorometer with temperature control
-
Quartz cuvettes
Procedure:
-
Determine Optimal Wavelengths:
-
Record the excitation and emission spectra of the labeled nucleic acid in the binding buffer.
-
Identify the excitation wavelength that gives the maximum emission intensity.
-
Record the emission spectrum of the labeled nucleic acid in the presence of a saturating concentration of the protein to observe any spectral shifts. Select an emission wavelength that shows the largest change upon protein binding.
-
-
Prepare Samples:
-
Prepare a stock solution of the labeled nucleic acid at a concentration well below the expected Kd (e.g., 10-100 nM).
-
Prepare a series of dilutions of the protein stock solution in the binding buffer. The final concentrations should span a range from at least 10-fold below to 10-fold above the expected Kd.
-
-
Perform Titration:
-
To a cuvette containing a fixed concentration of the labeled nucleic acid in binding buffer, make successive additions of the protein stock solution.
-
After each addition, gently mix and allow the sample to equilibrate (the time required for equilibration should be determined in preliminary experiments).
-
Record the fluorescence intensity at the predetermined emission wavelength.
-
Also, record the fluorescence of a buffer blank with the same protein concentrations to correct for any background fluorescence.
-
-
Data Analysis:
-
Correct the measured fluorescence intensities for dilution.
-
Subtract the background fluorescence of the protein solution.
-
Plot the change in fluorescence (ΔF = F - F₀, where F₀ is the fluorescence of the free nucleic acid) as a function of the total protein concentration.
-
Fit the resulting binding curve to a suitable binding isotherm, such as the quadratic binding equation (if the protein concentration is comparable to the nucleic acid concentration) or a simpler hyperbolic equation (if [Protein] >> [Nucleic Acid]). This will yield the dissociation constant (Kd).
-
Caption: Data analysis workflow for a fluorescence titration experiment.
Protocol 3: Fluorescence Anisotropy Measurements
Fluorescence anisotropy is a powerful technique to measure binding by monitoring the change in the rotational diffusion of the fluorescently labeled molecule upon binding to a larger partner.[4]
Materials:
-
Same as for fluorescence titration.
-
Fluorometer equipped with polarizers.
Procedure:
-
Sample Preparation: Prepare a series of samples with a constant concentration of the labeled nucleic acid and increasing concentrations of the protein, as described in Protocol 2.
-
Anisotropy Measurement:
-
For each sample, measure the fluorescence anisotropy (r). The instrument will measure the fluorescence intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the polarization of the excitation light.
-
Anisotropy (r) is calculated as: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is an instrument-specific correction factor.
-
-
Data Analysis:
-
Plot the change in anisotropy (Δr = r - r₀, where r₀ is the anisotropy of the free nucleic acid) versus the protein concentration.
-
Fit the data to a binding isotherm to determine the Kd.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No change in fluorescence upon protein addition | The probe is not located in a region that experiences an environmental change upon binding. The protein is inactive. | Redesign the labeled nucleic acid to place the probe at a different position. Verify the activity of the protein using another assay. |
| High background fluorescence | The protein itself is fluorescent. Impurities in the buffer or protein preparation. | Measure the fluorescence of the protein alone and subtract it from the sample fluorescence. Use high-purity reagents and further purify the protein if necessary. |
| Precipitation at high protein concentrations | The protein is aggregating or precipitating. | Work at lower protein concentrations. Optimize the buffer conditions (pH, salt concentration, additives like glycerol or non-ionic detergents). |
| Data does not fit a simple binding model | Complex binding mechanism (e.g., cooperativity, multiple binding sites). The system is not at equilibrium. | Use a more complex binding model for fitting. Increase the equilibration time between additions. |
Conclusion
This compound holds significant promise as a versatile fluorescent probe for the detailed investigation of protein-nucleic acid interactions. Its environmentally sensitive fluorescence, coupled with a red-shifted spectrum that avoids interference from tryptophan, allows for a range of quantitative biophysical assays. The protocols outlined in this application note provide a robust framework for researchers to employ this probe to unravel the thermodynamics and kinetics of these fundamental biological interactions. As with any experimental system, careful optimization and appropriate controls are essential for obtaining high-quality, reproducible data.
References
-
Liu, J., & Rana, T. M. (2003). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Bioorganic & Medicinal Chemistry Letters, 13(14), 2695–2698. [Link]
-
Liu, J., & Rana, T. M. (2003). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PubMed. [Link]
-
Vdovin, V., et al. (2013). Blue Fluorescent Amino Acids as In Vivo Building Blocks for Proteins. Semantic Scholar. [Link]
-
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. (n.d.). Royal Society of Chemistry. [Link]
-
Chen, J., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
-
Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Troxler, T., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]
-
Synthesis of Cycloalkyl Substituted 7‑Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. (2016). Datapdf.com. [Link]
-
Zhang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
-
Kumar, R., et al. (2022). Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry. [Link]
-
Stone, M. D., et al. (2017). Quantitative approaches to monitor protein–nucleic acid interactions using fluorescent probes. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Amino-1-methyl-4-methoxy-7-azaindole. PubChem. [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Boca Scientific Inc. (n.d.). Fluorescent Probes for Protein and Nucleic Acid Labeling. Boca Scientific Inc.[Link]
- Preparation method for 4-substituted-7-azaindole. (2012).
-
COMPUTATIONAL METHODOLOGIES APPLIED TO PROTEIN-PROTEIN INTERACTIONS FOR MOLECULAR INSIGHTS IN MEDICINAL CHEMISTRY. (n.d.). IRIS. [Link]
-
Postupalenko, V. Y., et al. (2020). Probing of Nucleic Acid Structures, Dynamics, and Interactions With Environment-Sensitive Fluorescent Labels. Frontiers in Chemistry. [Link]
-
De Vleeschouwer, M., et al. (2022). A Quantum Chemical Deep-Dive into the π-π Interactions of 3-Methylindole and Its Halogenated Derivatives—Towards an Improved Ligand Design and Tryptophan Stacking. MDPI. [Link]
-
Kalyani, D., et al. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. PubMed. [Link]
-
Fisyuk, A. S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. [Link]
-
Lukinavičius, G., & Lavysh, D. (2018). Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells. MDPI. [Link]
-
Kalyani, D., et al. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. ResearchGate. [Link]
-
van der Knaap, J. A., et al. (2012). Fluorescence strategies for high-throughput quantification of protein interactions. Nucleic Acids Research. [Link]
-
Patel, D. R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Wang, Y., et al. (2022). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. MDPI. [Link]
-
Byagari, A., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Probing of Nucleic Acid Structures, Dynamics, and Interactions With Environment-Sensitive Fluorescent Labels [frontiersin.org]
Troubleshooting & Optimization
4-Amino-3-methyl-7-azaindole stability and storage conditions
Welcome to the technical support guide for 4-Amino-3-methyl-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. The following information is synthesized from established chemical principles and data on structurally related molecules to provide the most reliable guidance in the absence of a dedicated stability study for this specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. Based on data from related azaindole compounds, protection from light is also a critical factor. Many suppliers of similar compounds recommend room temperature storage, provided these conditions are met.[1]
Q2: How should I store solutions of this compound?
A2: Solutions are generally less stable than the solid-state compound. For short-term storage (hours to a few days), store solutions at 2-8°C and protect them from light. For longer-term storage, it is advisable to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. The choice of solvent is also crucial; while specific data for this compound is unavailable, using anhydrous, aprotic solvents is a good starting point to prevent hydrolysis or solvent-mediated degradation.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways have not been formally published, based on its chemical structure, two primary routes of degradation are plausible:
-
Oxidation: The aminopyridine moiety can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species. This can be accelerated by exposure to air (oxygen) and certain metal ions.
-
Photodecomposition: Aromatic amines and heterocyclic compounds can be light-sensitive. Exposure to UV or even ambient light over extended periods may lead to the formation of colored degradants or dimerization/polymerization products.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, based on safety data sheets for structurally similar compounds like 7-azaindole and its derivatives, you should avoid contact with strong oxidizing agents and strong acids.[1] Strong oxidizers can lead to rapid degradation of the amino group, while strong acids can cause protonation and potentially catalyze undesirable side reactions.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound, likely linked to its stability.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Discoloration of Solid Compound (e.g., darkening) | Oxidation or photodecomposition | 1. Verify Storage: Ensure the compound is stored in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen). 2. Purity Check: Use an appropriate analytical method like HPLC-UV or LC-MS to assess the purity of the material. The presence of new peaks indicates degradation. |
| Unexpected Results in Biological Assays | Compound degradation in solution | 1. Fresh is Best: Prepare solutions fresh for each experiment. 2. Solvent Selection: If using protic solvents (e.g., methanol, water), be aware of potential reactivity. Consider switching to aprotic solvents like DMSO or DMF if compatible with your assay. 3. pH Control: Buffer your assay medium, as pH extremes can affect the stability of the amino group. |
| Precipitation in Stored Solutions | Poor solubility or degradation leading to insoluble products. | 1. Check Solubility Limits: You may have exceeded the compound's solubility in the chosen solvent. 2. Filter and Re-quantify: If the solution was previously clear, filter the precipitate and re-determine the concentration of the supernatant. The precipitate is likely a degradant or the compound crashing out of a supersaturated solution. |
Experimental Protocols
Protocol 1: Assessment of Compound Purity by HPLC
This protocol provides a general framework for assessing the purity of this compound.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a working concentration of 10-20 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 280 nm
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Analysis:
-
A pure sample should yield a single major peak. The appearance of additional peaks, especially in older samples or those stored improperly, suggests degradation.
-
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol, based on ICH guidelines, can help you understand the stability of your compound under stress conditions.[2][3]
-
Prepare Solutions: Prepare solutions of this compound (e.g., 100 µg/mL) in relevant solvents (e.g., water, methanol, acetonitrile).
-
Apply Stress Conditions (in separate, transparent vials):
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24-48 hours, protected from light.
-
Photostability: Expose the solution to a calibrated light source (as per ICH Q1B guidelines) for a defined period.[3] Run a dark control in parallel.
-
-
Analysis:
-
At specified time points, neutralize the acidic and basic samples.
-
Analyze all samples by the HPLC method described in Protocol 1.
-
Compare the chromatograms to an unstressed control to identify and quantify degradation products.
-
Visualizations
Logical Workflow for Stability Troubleshooting
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways
Caption: Plausible degradation pathways for this compound.
References
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 297–299.
- Guiso, M., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 469-496.
-
RD Laboratories. (n.d.). Photostability. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4-Amino-3-methyl-7-azaindole Derivatives
Welcome to the technical support center for the purification of 4-Amino-3-methyl-7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of heterocyclic compounds. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, often found in clinically developed drugs due to its ability to act as a bioisostere of indole, which can enhance solubility and bioavailability[1]. However, the unique chemical properties of these molecules, particularly the presence of basic nitrogen atoms in both the pyrrole and pyridine rings, can present significant purification challenges.
This document provides field-proven insights and systematic troubleshooting strategies to help you achieve high purity for your target compounds, ensuring the reliability and reproducibility of your downstream applications.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles of purifying this compound derivatives.
Q1: What are the primary methods for purifying this compound derivatives?
The most effective and commonly employed purification techniques are flash column chromatography and recrystallization. For certain compounds, an initial acid-base extraction can be a powerful pre-purification step to remove neutral impurities. The choice of method depends on the scale of the reaction, the nature of the impurities, and the final purity required.
Q2: How do the basic nitrogen atoms in the 7-azaindole core affect purification?
The presence of the amino group and the pyridine nitrogen makes these molecules basic. This property can be exploited for purification through acid-base extraction, where the compound is protonated and moved into an aqueous layer[2]. However, this same basicity can cause issues during silica gel chromatography, such as strong, sometimes irreversible, binding to the acidic silica surface, leading to peak tailing and poor recovery.
Q3: What are the typical impurities I should expect?
Impurities often include unreacted starting materials, excess reagents from the synthetic steps, and structurally similar side-products. For instance, in syntheses involving cyclization, incompletely cyclized intermediates may be present[3][4]. It is crucial to use high-purity reagents and solvents to minimize the formation of side products[5].
Q4: When should I choose recrystallization over column chromatography?
Recrystallization is ideal for purifying crystalline solids on a larger scale, especially when the impurities have significantly different solubility profiles from the desired product. It is often used as a final polishing step after chromatography. Column chromatography is more versatile for separating complex mixtures, removing impurities with similar polarity, and purifying non-crystalline materials (oils or amorphous solids)[6][7].
Purification Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
Problem 1: My compound streaks severely during silica gel column chromatography, resulting in poor separation and low purity.
-
Underlying Cause: The basic amino and pyridine functionalities of your this compound derivative are interacting strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to slow, uneven elution, causing streaking or tailing.
-
Troubleshooting Steps:
-
Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent system.
-
Add 0.5-2% triethylamine (Et₃N) or 2-aminoethanol to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). The modifier will compete for the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
-
Use a Different Stationary Phase: If a basic modifier is not sufficient or is incompatible with your molecule, consider switching to a less acidic stationary phase like neutral or basic alumina.
-
Consider Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase chromatography (C18 silica) using a mobile phase like acetonitrile/water or methanol/water with a modifier (e.g., formic acid or ammonium acetate) can be an excellent alternative.
-
Problem 2: My compound "oils out" during recrystallization and will not form crystals.
-
Underlying Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is often caused by the solution being supersaturated at a temperature above the compound's melting point in that solvent, rapid cooling, or the presence of impurities that inhibit crystallization[6][7].
-
Troubleshooting Steps:
-
Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature, perhaps by insulating it with glass wool or placing it in a warm water bath that cools gradually. Do not place it directly in an ice bath[7].
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it slowly again.
-
Induce Nucleation: If slow cooling doesn't work, try to induce crystal formation by scratching the inside of the flask below the solvent line with a glass rod or by adding a small seed crystal of the pure compound[6].
-
Perform a Solvent Screen: The chosen solvent may be inappropriate. A good crystallization solvent is one in which your compound is highly soluble when hot and poorly soluble when cold[7]. Test a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, or mixtures) on a small scale to find the optimal system[8].
-
Problem 3: After a single purification step, my compound's purity is still below the required level.
-
Underlying Cause: The crude material contains impurities that are structurally very similar to your target compound, making them difficult to remove with a single technique.
-
Troubleshooting Steps:
-
Employ Orthogonal Methods: Combine two different purification techniques that separate based on different chemical principles. For example, if you first used normal-phase column chromatography (separating by polarity), follow it with a recrystallization step (separating by solubility and crystal lattice packing).
-
Optimize Your Chromatography: If you must use chromatography, refine your method.
-
Use a shallower gradient: A slower, more gradual increase in the polar solvent during elution can improve the resolution between closely eluting spots.
-
Increase column length or use a finer mesh silica: Both can increase the number of theoretical plates and enhance separation.
-
-
Chemical Derivatization: In some cases, it may be possible to temporarily protect the amino group (e.g., as a Boc-carbamate), purify the less polar protected compound, and then deprotect it to obtain the pure amine[9]. This can be particularly useful if polarity is the main issue.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol describes a standard procedure for purifying this compound derivatives on silica gel.
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of ~0.2-0.3 for your target compound.
-
Start with common solvent systems like Dichloromethane (DCM)/Methanol (MeOH) or Ethyl Acetate (EtOAc)/Hexanes.
-
Crucially, add 1% triethylamine (Et₃N) to the chosen solvent system to prevent streaking.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture.
-
Pour the slurry into the column and use gentle pressure to pack a uniform bed. Ensure the top of the silica bed is flat.
-
-
Sample Loading:
-
Dissolve your crude compound in a minimal amount of DCM or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting solvent system.
-
If a gradient is needed, gradually increase the proportion of the more polar solvent (e.g., from 2% MeOH in DCM to 10% MeOH in DCM).
-
Collect fractions and monitor the elution of your compound using TLC.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Base Modifier | Target Compound Polarity |
| 90:10 Hexanes/EtOAc | 1% Et₃N | Low to Medium |
| 50:50 Hexanes/EtOAc | 1% Et₃N | Medium |
| 98:2 DCM/MeOH | 1% Et₃N | Medium to High |
| 95:5 DCM/MeOH | 1% Et₃N | High |
Protocol 2: Recrystallization from a Single Solvent
This protocol outlines the steps for purifying a solid this compound derivative.
-
Solvent Selection:
-
Place a small amount of your crude solid in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not show dissolution. An ideal solvent will fully dissolve your compound when hot[7].
-
Allow the dissolved samples to cool to room temperature. The best solvent will yield a high quantity of crystalline precipitate.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise to the flask while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your yield[6].
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and cover it.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal precipitation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under high vacuum to remove all traces of solvent. The final product should be a free-flowing crystalline solid.
-
Visualization of Workflows
Purification Method Selection
The following diagram provides a decision-making workflow to help select the most appropriate purification strategy.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 8. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
Navigating the Labyrinth: A Technical Support Center for the Functionalization of the 7-Azaindole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its structural similarity to indole, combined with the additional hydrogen bond acceptor provided by the pyridine nitrogen, offers unique opportunities for modulating physicochemical properties and biological activity. However, the very features that make this scaffold attractive also present a unique set of challenges in its synthetic manipulation. The interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring dictates a complex reactivity profile, often leading to issues with regioselectivity, low yields, and catalyst inhibition.
This Technical Support Center provides a comprehensive guide to troubleshooting common challenges encountered during the functionalization of the 7-azaindole core. Drawing from established literature and practical insights, this resource is designed to assist researchers in navigating the intricacies of 7-azaindole chemistry and optimizing their synthetic strategies.
Section 1: N-Functionalization: Mastering the Dichotomy of Two Nitrogens
The 7-azaindole scaffold possesses two distinct nitrogen atoms: the pyrrolic N1 and the pyridinic N7. Their differential reactivity is a critical consideration in any N-functionalization strategy.
Troubleshooting Guide: N-Alkylation
Question: My N-alkylation of 7-azaindole is giving me a mixture of N1 and N7 isomers. How can I control the regioselectivity?
Answer: This is a classic challenge in 7-azaindole chemistry. The outcome of N-alkylation is a delicate balance of electronic and steric factors, as well as reaction conditions.
-
Understanding the Inherent Reactivity: The N1-H is more acidic and generally more nucleophilic than the N7 nitrogen. Therefore, under basic conditions, deprotonation at N1 is favored, leading to the N1-alkylated product. However, the N7 nitrogen can be protonated or coordinated to a Lewis acid, which can influence the reaction pathway.[1]
-
Troubleshooting Steps:
-
Base Selection is Crucial:
-
For N1-alkylation: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like DMF or THF will predominantly deprotonate the N1 position, favoring N1-alkylation.
-
For N7-alkylation: This is generally more challenging. Some strategies involve using specific alkylating agents under neutral or slightly acidic conditions, where the N7 is more nucleophilic.[2] For some substrates, specific reaction conditions without the addition of a base have been reported to favor N7 alkylation.[2]
-
-
Solvent Effects: The choice of solvent can influence the solubility of the azaindole salt and the reactivity of the electrophile. Aprotic polar solvents like DMF and DMSO are commonly used for N-alkylation.
-
Nature of the Alkylating Agent: Sterically bulky alkylating agents may show a higher preference for the more accessible N1 position.
-
Protecting Group Strategy: When exquisite control is required, consider a protecting group strategy. Protection of the N1 position (e.g., with a Boc or SEM group) will direct alkylation to the N7 position. Subsequent deprotection will yield the desired N7-alkylated product.
-
Logical Workflow for N-Alkylation Regioselectivity
Caption: Decision tree for controlling N-alkylation regioselectivity.
Section 2: C-C Bond Formation: Navigating the Complexities of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 7-azaindole scaffold. However, the presence of the pyridine nitrogen can lead to catalyst inhibition, and the electronic nature of the ring system can influence reactivity.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Question: I am experiencing low yields in my Suzuki-Miyaura coupling of a halo-7-azaindole. What are the likely causes and how can I improve the reaction?
Answer: Low yields in Suzuki-Miyaura couplings of 7-azaindoles are a common issue. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[3] Additionally, the stability of the boronic acid and the choice of reaction conditions are critical.[4]
-
Understanding the Challenges:
-
Catalyst Poisoning: The lone pair of electrons on the N7 nitrogen can coordinate to the palladium center, forming inactive complexes and inhibiting the catalytic cycle.[3]
-
Protodeboronation: Boronic acids can be unstable under the reaction conditions, leading to the formation of the corresponding arene as a byproduct and reducing the yield of the desired coupled product.[4]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.
-
-
Troubleshooting Steps:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst deactivation by N7 coordination. | Use bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the palladium catalyst and disfavor coordination with the pyridine nitrogen.[3] Consider using palladium precatalysts which are more robust.[3] |
| Poor quality of boronic acid. | Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester).[4] | |
| Inappropriate base or solvent. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, THF/water).[5][6] The base is crucial for the transmetalation step.[4] | |
| Significant Byproduct Formation | Protodeboronation of the boronic acid. | Use a less aqueous solvent system or anhydrous conditions if possible. Use a milder base.[4] |
| Homocoupling of the boronic acid. | Ensure rigorous deoxygenation of the reaction mixture. Lower the reaction temperature. | |
| Incomplete Reaction | Insufficient catalyst loading or reaction time. | Increase the catalyst loading incrementally. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-7-azaindole
This protocol is a general starting point and may require optimization for different substrates.
-
Reaction Setup: To a flame-dried Schlenk tube, add 4-chloro-7-azaindole (1.0 mmol), the desired boronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., [Pd(SPhos)Cl]₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition and Degassing: Add a mixture of dioxane and water (e.g., 4:1, 5 mL). Degas the mixture thoroughly by bubbling with argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 3: C-H Functionalization: The Frontier of Direct Derivatization
Direct C-H functionalization offers a more atom-economical approach to modifying the 7-azaindole scaffold. However, achieving regioselectivity is a significant hurdle due to the presence of multiple C-H bonds with varying reactivity.
Troubleshooting Guide: Regioselective C-H Functionalization
Question: I am attempting a direct C-H arylation of 7-azaindole, but I am getting a mixture of isomers. How can I control the regioselectivity?
Answer: Regioselectivity in C-H functionalization of 7-azaindole is a complex issue governed by the inherent electronic properties of the scaffold and the directing ability of substituents.
-
Inherent Reactivity: The C3 position of the pyrrole ring is the most electron-rich and generally the most reactive towards electrophilic substitution. The pyridine ring is electron-deficient and less reactive towards C-H activation.
-
Troubleshooting Steps:
-
Directing Groups are Key: The use of a directing group is often essential to achieve high regioselectivity.
-
N1-Directing Groups: Protecting groups on the N1 nitrogen, such as a pivaloyl (Piv) or a pyrimidinyl group, can direct C-H functionalization to the C2 position.
-
C3-Directing Groups: While C3 is inherently reactive, a directing group at this position can be used to functionalize other positions.
-
N7-Coordination: In some metal-catalyzed reactions, the N7 atom can act as a directing group, facilitating C-H activation at the C6 position.[2]
-
-
Catalyst and Ligand Choice: The nature of the catalyst and ligand can significantly influence the regioselectivity. Screening different metal catalysts (e.g., Pd, Rh, Ru) and ligands is often necessary.
-
Reaction Conditions: Temperature, solvent, and additives can all play a role in directing the reaction to a specific position. For instance, in some Rh(III)-catalyzed reactions, the use of a silver additive has been shown to be crucial for catalytic activity.[2]
-
Conceptual Diagram of Regioselective C-H Functionalization
Caption: Strategies for controlling regioselectivity in C-H functionalization.
Section 4: Halogenation: A Gateway to Further Functionalization
Halogenated 7-azaindoles are versatile intermediates for a wide range of cross-coupling reactions. However, controlling the position of halogenation can be challenging.
Troubleshooting Guide: Regioselective Halogenation
Question: My bromination of 7-azaindole is not selective and gives multiple products. How can I achieve regioselective bromination at the C3 position?
Answer: The C3 position is the most nucleophilic and is generally the preferred site of electrophilic halogenation. However, over-halogenation or halogenation at other positions can occur under harsh conditions.
-
Troubleshooting Steps:
-
Choice of Halogenating Agent:
-
For C3-bromination, N-bromosuccinimide (NBS) is a mild and effective reagent.
-
For C3-iodination, N-iodosuccinimide (NIS) is commonly used.
-
-
Reaction Conditions:
-
Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
-
Use a suitable solvent, such as DMF or acetonitrile.
-
-
Protecting Groups: If halogenation at other positions is a persistent issue, protecting the N1-H with a group like Boc can sometimes improve the selectivity for the C3 position.
-
Experimental Protocol: C3-Bromination of 7-Azaindole
-
Dissolution: Dissolve 7-azaindole (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: Add N-bromosuccinimide (1.05 mmol) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 3-bromo-7-azaindole.[7]
Frequently Asked Questions (FAQs)
Q1: I am having trouble removing the Boc protecting group from my 7-azaindole derivative. What conditions should I try?
A1: Boc deprotection from 7-azaindoles can sometimes be sluggish due to the potential for the acidic reagent to be partially neutralized by the pyridine nitrogen. Standard conditions using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature are a good starting point.[8] If the reaction is slow, you can try:
-
Increasing the concentration of TFA.
-
Gently warming the reaction mixture (e.g., to 40 °C).
-
Using a stronger acid system, such as HCl in dioxane.
-
Be aware that prolonged exposure to strong acids can lead to side reactions, so it is important to monitor the reaction closely.[9][10]
Q2: My Vilsmeier-Haack formylation of 7-azaindole is giving a low yield. What can I do to improve it?
A2: The Vilsmeier-Haack reaction introduces a formyl group, typically at the C3 position. Low yields can be due to several factors:
-
Reagent Quality: Ensure that the phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are of high quality and anhydrous.[11]
-
Reaction Temperature: The reaction is often performed at elevated temperatures. Optimizing the temperature is crucial.
-
Work-up Procedure: The work-up typically involves hydrolysis of the intermediate iminium salt with an aqueous base (e.g., sodium acetate or sodium hydroxide). Ensure complete hydrolysis to obtain the aldehyde.[11]
Q3: I am planning a Pictet-Spengler reaction with 7-azatryptamine. What are the key challenges to consider?
A3: The Pictet-Spengler reaction is a powerful method for constructing tetracyclic scaffolds. With 7-azatryptamine, the key challenges are:
-
Reaction Conditions: The reaction is typically acid-catalyzed. The choice of acid (e.g., TFA, HCl) and solvent can significantly impact the yield.[12]
-
Aldehyde/Ketone Reactivity: The reactivity of the carbonyl component is important. Electron-deficient aldehydes tend to react more readily.
-
Potential for Side Reactions: Under strongly acidic conditions, side reactions such as polymerization or degradation of the starting materials can occur. Careful optimization of the reaction conditions is necessary to maximize the yield of the desired product.[13]
References
-
Buchwald, S. L., & Hartwig, J. F. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(4), 2119–2131. [Link]
-
Kannaboina, P., Mondal, K., & Laha, J. K. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(79), 11794-11813. [Link]
-
Yoneda, T. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Name-Reaction.com. [Link]
-
Slater, M. J., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic letters, 12(8), 1836–1839. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
-
Han, C., Green, K., & Pfeifer, E. (2017). Practical Regioselective Bromination of Azaindoles and Diazaindoles. Organic Process Research & Development, 21(5), 764-769. [Link]
-
Request PDF. (n.d.). Selective N7 Alkylation of 7-Azaindazoles. ResearchGate. [Link]
-
Minnaard, A. J., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(46), 16366-16387. [Link]
-
Han, C., Green, K., & Pfeifer, E. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 764–769. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]
-
Request PDF. (n.d.). Selective N7 Alkylation of 7-Azaindazoles. ResearchGate. [Link]
-
Yuan, Y., & Shibasaki, M. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Catalysts, 12(10), 1135. [Link]
-
Li, J., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Catalysis Letters, 147, 2356–2364. [Link]
-
Latorre, M., et al. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(9), 1134. [Link]
-
Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Vitale, D., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 743. [Link]
-
de Souza, R. O. M. A., et al. (2021). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 32, 1-32. [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? [Link]
-
Mondal, S., et al. (2021). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers, 8(19), 5362-5369. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
- Google Patents. (2012).
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Ivashkevich, O. A., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(16), 4945. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress. [Link]
-
Reddit. (2020). Tips on increasing yield of Miyaura coupling reaction? r/OrganicChemistry. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Request PDF. (n.d.). Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. ResearchGate. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Christoffers, J., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Catalysts, 10(1), 108. [Link]
-
ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [Link]
-
Han, C., Green, K., & Pfeifer, E. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 764-769. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
-
Seayad, J., & List, B. (2005). Catalytic Enantioselective Pictet–Spengler Reaction of α‐Ketoamides Catalyzed by a Single H‐Bond Donor Organocatalyst. Angewandte Chemie International Edition, 44(44), 7293-7295. [Link]
-
Wang, Y., et al. (2015). N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA. Journal of the American Chemical Society, 137(35), 11494–11503. [Link]
-
The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Chemistry Frontiers, 9(8), 2139-2145. [Link]
-
Indian Journal of Chemistry. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Link]
-
AmmoniaKnowHow. (2013). Catalyst deactivation Common causes. [Link]
-
Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 1337–1346. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01650H [pubs.rsc.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing excitation and emission wavelengths for 4-Amino-3-methyl-7-azaindole
Technical Support Center: 4-Amino-3-methyl-7-azaindole
Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing fluorescence-based experiments using this versatile probe. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section covers the fundamental photophysical properties of this compound and the key factors influencing its fluorescence.
Q1: What are the typical excitation and emission maxima for this compound?
A1: The excitation and emission maxima of this compound are highly sensitive to its environment, a phenomenon known as solvatochromism. In general, you can expect the following ranges:
-
Excitation Maximum (λex): Typically falls within the range of 300 nm to 350 nm.
-
Emission Maximum (λem): Generally observed between 380 nm and 500 nm.
The significant variability in these values is primarily due to the molecule's ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT), which is heavily influenced by the solvent's polarity and its hydrogen-bonding capabilities.[1][2][3]
Q2: How does the solvent environment affect the fluorescence of this compound?
A2: The solvent plays a critical role in modulating the fluorescence properties of 7-azaindole derivatives.[1][4] Key factors to consider are:
-
Polarity: An increase in solvent polarity generally leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. This is due to the stabilization of the more polar excited state.[5]
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the 7-azaindole moiety, which can either facilitate or compete with the ESIPT process.[1][4] In some cases, protic solvents can lead to fluorescence quenching or the appearance of dual emission bands.[1]
-
Viscosity: Higher viscosity can restrict molecular vibrations and rotations, sometimes leading to an increase in fluorescence quantum yield.
The following table summarizes the approximate spectral characteristics in common solvents:
| Solvent | Polarity (Dielectric Constant) | Excitation (λex) approx. | Emission (λem) approx. | Notes |
| Cyclohexane | 2.0 | ~310 nm | ~380 nm | Non-polar, aprotic. Represents the "normal" Stokes shift. |
| Dioxane | 2.2 | ~315 nm | ~390 nm | Aprotic, low polarity. |
| Acetonitrile | 37.5 | ~320 nm | ~450 nm | Aprotic, polar. Significant red-shift observed.[6] |
| Methanol | 32.7 | ~325 nm | ~470 nm / ~505 nm | Protic, polar. May exhibit dual emission due to ESIPT.[1] |
| Water | 80.1 | ~330 nm | ~455 nm | Protic, highly polar. Often results in a large Stokes shift.[6] |
Q3: What is Excited-State Intramolecular Proton Transfer (ESIPT) and why is it important for this molecule?
A3: ESIPT is a photochemical process where a proton is transferred within the same molecule after it has been excited by light. In 7-azaindole derivatives, the proton can move from the pyrrolic nitrogen (N1) to the pyridinic nitrogen (N7). This creates a transient tautomeric form of the molecule that has a different electronic structure and, consequently, a different fluorescence emission profile.[1][2]
The importance of ESIPT lies in its sensitivity to the local environment. Factors that influence the proton transfer, such as hydrogen bonding with the solvent or nearby amino acid residues in a protein, will alter the emission wavelength and intensity.[7] This makes this compound an excellent probe for studying microenvironments, such as the active sites of enzymes or protein-protein interfaces.
Part 2: Troubleshooting Guide
This section provides practical advice for overcoming common issues encountered during experiments with this compound.
Q4: My fluorescence signal is very weak or non-existent. What are the likely causes and how can I fix it?
A4: A weak or absent signal is a common issue that can often be resolved by systematically checking several factors.[8][9]
-
Incorrect Wavelengths: The default or literature-derived excitation and emission wavelengths may not be optimal for your specific experimental conditions (e.g., buffer, pH, binding state).
-
Solution: Perform an excitation-emission matrix (EEM) scan to determine the true optimal wavelengths for your sample. (See Protocol 1 below).
-
-
Concentration Issues:
-
Too Low: The concentration of your fluorophore may be below the detection limit of your instrument.
-
Too High (Inner Filter Effect): At high concentrations, the sample itself can reabsorb the emitted fluorescence, leading to a decrease in the measured signal.[8]
-
Solution: Prepare a dilution series of your sample to find the optimal concentration range where fluorescence intensity is linearly proportional to concentration.
-
-
Environmental Quenching: Components in your buffer or sample (e.g., heavy ions, dissolved oxygen, or other quenching agents) can deactivate the excited state, reducing fluorescence.
-
Solution: If possible, degas your samples. Test the fluorescence of your probe in a simplified buffer to see if a specific component is causing the quenching.
-
-
Photobleaching: Prolonged exposure to the excitation light can irreversibly damage the fluorophore.[10]
-
Solution: Reduce the excitation light intensity, decrease the exposure time, or use fresh sample for each measurement.
-
Q5: I'm observing high background noise or unexpected peaks in my spectrum. How can I improve the signal-to-noise ratio (S/N)?
A5: High background can obscure your signal of interest. Here are the primary culprits and their solutions:
-
Solvent/Buffer Fluorescence: The solvent or buffer components themselves may be fluorescent.
-
Solution: Always run a blank spectrum of your buffer/solvent alone to identify and subtract any background fluorescence. Use high-purity or HPLC-grade solvents when possible.
-
-
Raman Scattering: This is inelastic scattering of the excitation light by the solvent. It appears as a peak at a constant energy shift from the excitation wavelength.[8]
-
Solution: To confirm a Raman peak, change the excitation wavelength by 10-20 nm. A Raman peak will shift by the same amount, while a true fluorescence peak will not. Increasing the separation between your excitation and emission wavelengths can also help move the Raman peak away from your signal.
-
-
Stray Light and Second-Order Effects: Instrumental artifacts can introduce stray light or harmonic wavelengths into your emission spectrum.[8][11]
Q6: My emission maximum has shifted unexpectedly. What does this indicate?
A6: A shift in the emission maximum is often a direct result of a change in the fluorophore's immediate environment. This is one of the most powerful features of probes like this compound.
-
Binding Events: If you are studying a binding interaction (e.g., with a protein or DNA), a shift in the emission spectrum is a strong indicator that the probe has moved into a new microenvironment (e.g., a hydrophobic pocket).[7][13]
-
Conformational Changes: A change in the conformation of a protein to which the probe is attached can alter the local polarity or hydrogen-bonding network, resulting in a spectral shift.
-
pH Changes: The protonation state of the probe or surrounding molecules can be affected by pH, which in turn can influence the ESIPT process and the resulting emission.
-
Solvent Exchange: If the probe moves from an aqueous environment to a non-polar environment (or vice-versa), a significant spectral shift is expected.
Part 3: Experimental Protocols
Protocol 1: Determining Optimal Excitation and Emission Wavelengths
This protocol describes how to perform an excitation-emission matrix (EEM) scan to find the ideal wavelength settings for your specific sample and conditions.
Objective: To identify the wavelength pair (λex, λem) that provides the maximum fluorescence intensity.
Materials:
-
Your sample containing this compound at a known concentration.
-
A blank sample (buffer or solvent without the fluorophore).
-
A spectrofluorometer capable of performing 3D scans.
Methodology:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slit widths to a moderate value (e.g., 5 nm).
-
-
Blank Measurement:
-
Place the blank sample in the fluorometer.
-
Perform a full EEM scan. This will serve as your background measurement. Define the scan ranges based on the expected properties of your fluorophore (e.g., Excitation: 280-380 nm; Emission: 350-550 nm).
-
-
Sample Measurement:
-
Replace the blank with your sample.
-
Perform an identical EEM scan on your sample.
-
-
Data Analysis:
-
Subtract the blank EEM from the sample EEM to correct for background signals.
-
The resulting data can be visualized as a contour plot. The point of highest intensity on this plot corresponds to the optimal excitation and emission wavelengths.
-
-
Verification:
-
Set the fluorometer to the newly determined optimal excitation wavelength.
-
Perform a standard emission scan. The peak of this spectrum should correspond to the optimal emission wavelength found in the EEM scan.
-
References
-
American Chemical Society. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis of Thiazoloindole α-Amino Acids: Chromophores Amenable to One- and Two-Photon Induced Fluorescence. Organic Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. Retrieved from [Link]
-
American Chemical Society. (n.d.). Excited State Proton Transfer in 3-Methyl-7-Azaindole Dimer. Symmetry Control. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Edinburgh Instruments. (2018). Troubleshooting Measurements of Fluorescence Spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Retrieved from [Link]
-
American Chemical Society. (n.d.). Optimization of signal-to-noise ratios in time-filtered fluorescence detection. Analytical Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Analytical Methods. Retrieved from [Link]
-
HORIBA. (n.d.). Fluorescence Spectroscopy Tips and Tricks. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7- hydroxy-4-methylcoumarin: Determination of the dipole moments. Retrieved from [Link]
-
IonOptix. (n.d.). Optimizing Fluorescence Signal Quality. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Retrieved from [Link]
-
ResearchGate. (n.d.). The Photophysical Properties of 6-Azaindole. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Excited state proton transfer in 3-methyl-7-azaindole dimer. Symmetry control. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence profiles of (4-Aza)Ind and (7-Aza)Ind and related proteins.... Retrieved from [Link]
-
American Chemical Society. (2023). Photophysics of Two Indole-Based Cyan Fluorophores. The Journal of Physical Chemistry B. Retrieved from [Link]
-
HORIBA. (n.d.). Determining Signal to Noise Ratio of a Spectrofluorometer. Retrieved from [Link]
-
MDPI. (n.d.). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.... Retrieved from [Link]
-
ResearchGate. (n.d.). Signal-to-Noise Ratio Optimization in X-ray Fluorescence Spectrometry for Chromium Contamination Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. PubMed Central. Retrieved from [Link]
-
Drawell. (n.d.). How to Reduce Fluorescence Measurement Errors. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effects on the fluorescent states of indole derivatives–dipole moments. Retrieved from [Link]
-
MDPI. (n.d.). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Excited state proton transfer in 3-methyl-7-azaindole dimer. Symmetry control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edinst.com [edinst.com]
- 9. biotium.com [biotium.com]
- 10. Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 11. static.horiba.com [static.horiba.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for using 4-Amino-3-methyl-7-azaindole in cells
Welcome to the technical support center for 4-Amino-3-methyl-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the effective use of this compound in cellular applications. As a versatile heterocyclic molecule, this compound, a derivative of the 7-azaindole scaffold, holds significant potential in various research areas, including kinase inhibition and cellular imaging. This document aims to equip you with the necessary knowledge to refine your experimental protocols and overcome common challenges.
Disclaimer
While this guide provides comprehensive protocols and troubleshooting advice, it is important to note that specific experimental data for this compound is limited in the current scientific literature. The information and protocols presented here are largely based on established knowledge of closely related 7-azaindole derivatives. Therefore, we strongly recommend that researchers perform initial optimization experiments to determine the optimal conditions for their specific cell lines and assays.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and application of this compound.
Q1: What is this compound and what are its primary applications in cellular research?
This compound, also known as 4-Amino-3-methyl-1H-pyrrolo[2,3-b]pyridine, belongs to the 7-azaindole class of heterocyclic compounds. The 7-azaindole scaffold is a recognized pharmacophore in drug discovery, known for its ability to mimic purines in binding to ATP-binding sites of kinases[1][2]. Consequently, a primary application of this compound is as a potential kinase inhibitor[1]. Additionally, the inherent fluorescent properties of the 7-azaindole core suggest its utility as a fluorescent probe for cellular imaging and other fluorescence-based assays[3][4].
Q2: What are the basic physicochemical properties of this compound?
Based on supplier information for the closely related 4-Amino-7-azaindole, the compound is typically a brown solid at room temperature[5]. Key properties are summarized in the table below. It is crucial to refer to the certificate of analysis provided by your specific supplier for the most accurate information.
| Property | Value | Source |
| Chemical Formula | C₈H₉N₃ | - |
| Molecular Weight | 147.18 g/mol | - |
| Appearance | Brown solid (predicted) | [5] |
| Storage | Room Temperature | [5] |
Q3: How should I prepare a stock solution of this compound?
Due to the generally low aqueous solubility of many 7-azaindole derivatives, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice[6].
-
Recommendation: Prepare a 10 mM stock solution in anhydrous, sterile DMSO.
-
Rationale: A high-concentration stock allows for minimal solvent addition to your cell culture, reducing the risk of solvent-induced cytotoxicity. Anhydrous DMSO prevents the hydrolysis of the compound.
Q4: What is the expected stability of the this compound stock solution?
When stored properly, DMSO stock solutions of 7-azaindole derivatives are generally stable.
-
Storage Conditions: Store the 10 mM DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Rationale: Lowering the temperature minimizes degradation. Aliquoting prevents contamination and degradation from repeated exposure to ambient temperature and moisture.
Q5: What is a typical working concentration range for cellular assays?
The optimal working concentration will be highly dependent on the specific cell line and the experimental endpoint. Based on studies of other 7-azaindole derivatives, a starting point for concentration-dependent assays can be in the low micromolar range.
-
Recommended Starting Range: 0.1 µM to 50 µM.
-
Rationale: Many 7-azaindole derivatives exhibit biological activity and cytotoxicity in the micromolar range. For instance, some derivatives show IC₅₀ values for cytotoxicity greater than 10 µM in cell lines such as A549 and MRC-5[6]. Performing a dose-response curve is essential to determine the optimal concentration for your specific experiment.
Troubleshooting Guide
This section provides solutions to potential problems you may encounter during your experiments with this compound.
Problem 1: Compound Precipitation in Cell Culture Medium
-
Symptom: You observe a cloudy or hazy appearance in your cell culture medium after adding the compound, or you see crystalline structures under the microscope.
-
Cause: The final concentration of the compound exceeds its solubility in the aqueous cell culture medium. The final percentage of DMSO may also be too low to maintain solubility.
-
Solution Workflow:
Caption: Workflow for troubleshooting high background fluorescence.
-
Detailed Steps:
-
Washing: After incubation with this compound, wash the cells 2-3 times with a pre-warmed physiological buffer (e.g., PBS or HBSS) to remove any unbound compound.
-
Concentration Optimization: A lower concentration of the compound may be sufficient to generate a specific signal with reduced background.
-
Spectral Analysis: If possible, perform a spectral scan to identify the emission maximum of the background fluorescence. This may help in selecting more appropriate filter sets to distinguish the specific signal. The fluorescence of 7-azaindole is known to be environmentally sensitive, and non-specific binding can alter its emission spectrum.[3]
-
Control for Autofluorescence: Always include an untreated cell sample to assess the natural autofluorescence of your cells and a vehicle-treated sample to assess the effect of the solvent.
-
Problem 3: Unexpected Cellular Toxicity
-
Symptom: You observe a significant decrease in cell viability at concentrations where you expect the compound to be non-toxic, based on literature for similar compounds.
-
Cause: Your specific cell line may be more sensitive to the compound or the solvent. The compound may also have off-target effects leading to cytotoxicity.
-
Solution:
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, MTS, or a live/dead stain) on your specific cell line to determine the IC₅₀ value of this compound. Include a vehicle control (DMSO) to assess solvent toxicity.
-
Time-Dependent Toxicity: Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of any toxic effects.
-
Lower Concentration and Shorter Incubation: If possible, use a lower concentration of the compound or a shorter incubation time for your primary assay to minimize toxicity while still observing the desired biological effect.
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments using this compound.
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution to a working concentration in cell culture medium.
-
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (pre-warmed to 37°C)
-
-
Procedure for 10 mM Stock Solution:
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh out a small amount of this compound (e.g., 1.47 mg).
-
Calculate the volume of DMSO required to make a 10 mM solution (For 1.47 mg, this would be 1 mL).
-
Add the calculated volume of sterile, anhydrous DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Preparing Working Solution (Example: 10 µM in 10 mL of medium):
-
Thaw one aliquot of the 10 mM stock solution.
-
In a sterile 15 mL conical tube, add 9.99 mL of pre-warmed complete cell culture medium.
-
Add 10 µL of the 10 mM stock solution to the medium.
-
Mix well by gentle inversion. The final concentration of DMSO will be 0.1%.
-
Use this working solution to treat your cells immediately.
-
Protocol 2: Cellular Viability Assessment using MTT Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a chosen cell line.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 1 at various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (medium with the highest percentage of DMSO used) and an untreated control.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.
-
Protocol 3: Basic Cellular Imaging Protocol
This protocol provides a general workflow for visualizing the cellular uptake or localization of this compound using fluorescence microscopy.
-
Materials:
-
Cells seeded on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
This compound working solution
-
Hoechst 33342 or DAPI for nuclear counterstaining (optional)
-
PBS or other imaging buffer
-
Fluorescence microscope with appropriate filter sets
-
-
Procedure:
-
Treat cells with the desired concentration of this compound for a specific time.
-
(Optional) In the last 10-15 minutes of incubation, add a nuclear counterstain like Hoechst 33342.
-
Wash the cells 2-3 times with pre-warmed PBS to remove extracellular compound.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. Based on the properties of the 7-azaindole scaffold, excitation in the near-UV to blue range (e.g., ~350-400 nm) and emission in the blue to green range (e.g., ~400-500 nm) would be a reasonable starting point for imaging.[3]
-
Acquire images in the phase-contrast or DIC channel to visualize cell morphology.
-
Include untreated and vehicle-treated controls to assess background fluorescence.
-
Signaling Pathways and Experimental Workflows
The 7-azaindole scaffold is a common hinge-binding motif in many kinase inhibitors.[1][2] The diagram below illustrates the general mechanism of action for an ATP-competitive kinase inhibitor.
Caption: General mechanism of an ATP-competitive kinase inhibitor.
References
-
He, R., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. bioRxiv. [Link]
-
Beteck, R. M., et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 24(23), 4247. [Link]
-
Smirnov, A. V., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry B, 101(15), 2758–2769. [Link]
-
Schönbächler, S. A., et al. (2018). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2926–2931. [Link]
-
Wang, L., et al. (2004). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Bioorganic & Medicinal Chemistry Letters, 14(18), 4755–4758. [Link]
-
Lane, B. C., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(7), 2877–2891. [Link]
-
Pollock, S. B., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 6(5), 1146–1158. [Link]
-
Tanimura, K., et al. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi, 137(10), 1205–1213. [Link]
-
Zgonnik, V. N., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. [Link]
-
Singh, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8685–8695. [Link]
-
Inter Chem. (n.d.). Azaindoles. Retrieved January 26, 2026, from [Link]
-
Rudolph, J., et al. (2012). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters, 3(7), 573–577. [Link]
-
Zhang, K., et al. (2017). Blue fluorescent amino acid for biological spectroscopy and microscopy. Proceedings of the National Academy of Sciences, 114(23), 5942–5947. [Link]
-
Reddy, T. S., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports, 49(11), 10589–10603. [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-7-azaindole 97% | CAS: 74420-00-1 | AChemBlock [achemblock.com]
- 6. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 4-, 5-, 6-, and 7-Azaindole Properties
For the discerning researcher in drug discovery and medicinal chemistry, the selection of a core heterocyclic scaffold is a decision of paramount importance. The azaindole framework, a bioisosteric surrogate for indole and purine systems, has garnered significant attention for its potential to modulate physicochemical and pharmacokinetic properties, thereby enhancing the developability of drug candidates.[1][2][3] This guide provides an in-depth comparative analysis of the four positional isomers of azaindole: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. Our objective is to furnish you with the nuanced understanding required to strategically deploy these scaffolds in your research endeavors.
The introduction of a nitrogen atom into the indole's benzene ring creates these four distinct isomers, each with a unique electronic distribution and set of physicochemical characteristics.[3] These differences, though subtle, can have profound impacts on a molecule's solubility, lipophilicity, basicity, and metabolic stability – all critical parameters in the journey from a hit compound to a clinical candidate.[4] This guide will dissect these properties, supported by available experimental and calculated data, to empower you to make informed decisions in your molecular design.
I. Physicochemical Properties: A Comparative Overview
The position of the pyridine nitrogen atom is the primary determinant of the distinct physicochemical properties observed among the azaindole isomers.[3] These properties govern how a molecule will behave in a biological system, influencing everything from its absorption to its interaction with metabolic enzymes.
A. Acidity and Basicity (pKa)
The basicity of the pyridine nitrogen is a critical parameter, influencing a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions. The pKa of the conjugate acid of each azaindole isomer provides a quantitative measure of this basicity.
The trend in basicity can be rationalized by the electronic effects of the fused pyrrole ring on the pyridine nitrogen. For 5- and 6-azaindoles, the nitrogen lone pair is more localized, leading to higher basicity, analogous to 4-aminopyridine.[5] Conversely, in 4- and 7-azaindoles, the proximity of the electron-donating pyrrole nitrogen results in a delocalization of the pyridine nitrogen's lone pair, reducing its basicity, more akin to 2-aminopyridine.[5]
Table 1: Calculated pKa Values of Azaindole Isomers
| Isomer | Calculated pKa[1] |
| 5-Azaindole | 8.42 |
| 6-Azaindole | 5.61 |
| 4-Azaindole | 4.85 |
| 7-Azaindole | 3.67 |
Note: These values are calculated and serve as a strong indicator of relative basicity. Experimental values may vary slightly.
The higher basicity of 5-azaindole, for instance, has been shown to impact its reactivity in certain chemical transformations, requiring acid catalysis where other isomers react readily.[1] This highlights how a fundamental physicochemical property can directly influence synthetic strategy.
B. Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key factor in determining its ability to cross cell membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant measure.
C. Aqueous Solubility
Improved aqueous solubility is a frequently cited advantage of incorporating an azaindole moiety.[4][6] The additional nitrogen atom provides an extra hydrogen bond acceptor site, enhancing interactions with water molecules. This is a critical consideration in drug design, as poor solubility can severely hamper oral bioavailability and formulation development.
A comparative study on a series of antiviral compounds demonstrated a marked improvement in the solubility of all four azaindole-containing analogs compared to the parent indole.[4] This underscores the general utility of this scaffold modification for addressing solubility liabilities.
II. Spectral Properties: Fingerprints of Isomeric Identity
The unique electronic arrangement of each azaindole isomer gives rise to distinct spectral properties, which are invaluable for both structural elucidation and for probing the local environment of these chromophores in biological systems.
A. UV-Vis Absorption and Fluorescence Spectroscopy
The UV-Vis absorption and fluorescence spectra of azaindoles are sensitive to the position of the nitrogen atom and the solvent environment. 7-Azaindole, in particular, has been extensively studied as a fluorescent probe due to its interesting photophysical properties, including excited-state proton transfer.[7]
In nonpolar solvents, the fluorescence of some azaindoles, like 6-azaindole, may be weak or non-existent.[8] However, in aqueous solutions, their fluorescence can be quite pronounced. For example, 6-azaindole exhibits a fluorescence maximum around 380 nm in neutral aqueous solution, which shifts to 440 nm at high pH.[8] 7-azaindole displays a bimodal fluorescence spectrum in alcohols, with a "normal" emission band and a lower-energy band resulting from double-proton transfer.[7] In water, it shows a single, smooth fluorescence spectrum.[7]
A detailed, direct comparative study of the absorption and emission spectra of all four parent isomers under identical conditions is needed for a complete understanding of their relative photophysical behaviors.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of azaindole isomers. The chemical shifts of the protons and carbons are highly dependent on the position of the pyridine nitrogen, providing a unique fingerprint for each isomer.
A systematic comparison of the NMR spectra reveals predictable patterns. The protons and carbons closest to the pyridine nitrogen are generally the most deshielded, appearing at a lower field (higher ppm). The coupling constants between adjacent protons also provide valuable structural information. While a comprehensive, directly comparative dataset of the NMR spectra for all four parent azaindoles in the same solvent is not available in a single published source, analysis of reported data allows for the discernment of these characteristic patterns.
III. Reactivity and Chemical Stability
The position of the nitrogen atom significantly influences the electron density distribution within the azaindole ring system, thereby affecting its reactivity towards electrophiles and nucleophiles.
A. Electrophilic Substitution
The pyrrole ring of azaindoles is generally more susceptible to electrophilic attack than the pyridine ring. The C3 position is typically the most reactive site, similar to indole. However, the overall reactivity is modulated by the electron-withdrawing nature of the pyridine ring. The basicity of the pyridine nitrogen also plays a role, as protonation under acidic conditions deactivates the ring system towards electrophilic attack.
B. Nucleophilic Substitution
The pyridine ring of azaindoles is susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or when a good leaving group is present. The position of attack is dictated by the location of the nitrogen atom.
C. Metabolic Stability
A key motivation for employing azaindole scaffolds is to enhance metabolic stability. The indole ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, often at the C2 and C3 positions. The introduction of a nitrogen atom in the six-membered ring can alter the electronic properties and steric environment of the molecule, reducing its affinity for metabolizing enzymes.
A comparative study on a series of compounds showed that the 4-, 5-, 6-, and 7-azaindole derivatives all exhibited significantly improved metabolic stability in human liver microsomes (HLM) compared to the indole analog.[4] The half-lives in HLM were substantially longer for the azaindole-containing compounds, indicating a lower rate of metabolic clearance.[4]
IV. Role in Medicinal Chemistry and Drug Design
The unique properties of the azaindole isomers make them valuable tools for medicinal chemists. The ability to fine-tune physicochemical properties and metabolic stability by simply changing the position of a nitrogen atom provides a powerful strategy for lead optimization.
A. Bioisosterism and Target Interactions
Azaindoles are effective bioisosteres of indoles and purines.[3] The pyridine nitrogen can act as a hydrogen bond acceptor, a feature not present in the indole ring. This can lead to new or enhanced interactions with biological targets, potentially increasing potency and selectivity. The 7-azaindole isomer, for instance, is a well-known "hinge-binding" element in kinase inhibitors, where the N7 atom and the pyrrole N-H group form bidentate hydrogen bonds with the protein hinge region.[9]
B. Isomer-Specific Applications
While all azaindole isomers have found utility in drug discovery, the 7-azaindole scaffold is the most frequently encountered in the literature, particularly in the development of kinase inhibitors.[4] However, 4-, 5-, and 6-azaindoles are also present in numerous clinical candidates and approved drugs, each offering a unique set of properties that can be leveraged for specific applications.[4]
V. Experimental Protocols
To facilitate the practical application of the concepts discussed in this guide, we provide the following generalized experimental protocols for the determination of key physicochemical properties.
A. Determination of pKa by UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorption spectrum of a compound as a function of pH.
-
Preparation of Buffers: Prepare a series of buffers with known pH values spanning the expected pKa range of the azaindole isomer.
-
Sample Preparation: Prepare a stock solution of the azaindole in a suitable solvent (e.g., methanol or DMSO).
-
Spectral Measurement: Add a small aliquot of the stock solution to each buffer solution to a final concentration that gives an absorbance in the range of 0.5-1.5 AU. Record the UV-Vis spectrum for each solution.
-
Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated forms have significantly different absorptivities against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
B. Determination of LogP by the Shake-Flask Method
This is the traditional and most reliable method for determining the partition coefficient.
-
Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer) with n-octanol by shaking them together overnight and then separating the phases.
-
Sample Preparation: Dissolve a known amount of the azaindole in the aqueous phase.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed container. Shake the mixture for a sufficient time to allow for equilibration (e.g., 1 hour).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully remove aliquots from both the aqueous and organic phases and determine the concentration of the azaindole in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Shake-flask method for LogP determination.
C. In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay provides an estimate of the intrinsic clearance of a compound by phase I metabolic enzymes.[10][11]
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4). Prepare a separate solution of the NADPH regenerating system.[10]
-
Incubation: Pre-warm the microsome solution and the azaindole test compound to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[10]
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Caption: Workflow for in vitro metabolic stability assay using HLM.
VI. Conclusion
The four isomers of azaindole represent a versatile toolkit for the medicinal chemist. The strategic placement of the pyridine nitrogen allows for the fine-tuning of a range of properties critical for drug development, including basicity, solubility, lipophilicity, and metabolic stability. While 7-azaindole has been the most extensively studied isomer, particularly in the context of kinase inhibition, a deeper understanding of the comparative properties of 4-, 5-, and 6-azaindoles will undoubtedly open new avenues for the design of novel therapeutics. This guide has aimed to provide a comprehensive overview of the current knowledge, highlighting the key differences and similarities between these important heterocyclic scaffolds. As research in this area continues, a more complete experimental dataset will further empower the rational design of next-generation medicines based on the azaindole framework.
References
-
Sipos, G., Beke, T., Rácz, A., & Kégl, T. (2018). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 23(11), 2873. [Link]
-
Negrie, M., & Chignell, C. F. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(1), 1-26. [Link]
-
Di, L., & Obach, R. S. (2020). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Journal of Medicinal Chemistry, 63(17), 9033-9043. [Link]
-
Kumar, A., Singh, J., & Kumar, V. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Journal of Biomolecular Structure and Dynamics, 40(13), 5969-5983. [Link]
-
Gryczynski, I., & Lakowicz, J. R. (1998). The Photophysical Properties of 6-Azaindole. The Journal of Physical Chemistry A, 102(48), 9679-9685. [Link]
-
Wernevik, J., & Bergström, F. (2021). Protocol for the Human Liver Microsome Stability Assay. Methods in Molecular Biology, 2335, 161-171. [Link]
-
Abdel-Magid, A. F. (Ed.). (2015). Organometallic methods for the synthesis and functionalization of azaindoles. Royal Society of Chemistry. [Link]
- Gueiffier, A., Mavel, S., Lhassani, M., Elhakmaoui, A., Snoeck, R., Andrei, G., ... & De Clercq, E. (1998). Synthesis and antiviral activity of some 7-azaindole derivatives. Journal of medicinal chemistry, 41(25), 5108-5112.
- Avdeef, A. (2012).
-
Pallicer, J. M., Ràfols, C., Bosch, E., & Rosés, M. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 151-161. [Link]
-
Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2012). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 2860-2890. [Link]
-
Reddy, T. J., Le, T. V., & Guntreddi, T. (2021). Azaindole Therapeutic Agents. Current medicinal chemistry, 28(21), 4166-4192. [Link]
-
Laha, J. K., & Majumdar, S. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. The Journal of Organic Chemistry, 81(15), 6244-6254. [Link]
-
Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]
-
Al-Hujran, T. A., & El-Azhary, A. A. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1947. [Link]
-
Wipf, P. (2007). Heterocyclic Chemistry. University of Pittsburgh. [Link]
-
Zhang, Y., & Kensler, T. W. (2014). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Journal of medicinal chemistry, 57(15), 6488-6500. [Link]
-
Löber, S., Hübner, H., & Gmeiner, P. (1999). Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps. Bioorganic & medicinal chemistry letters, 9(1), 97-102. [Link]
-
Wipf Group. (2007, September 4). heterocyclic chemistry. [Link]
-
Al-Hujran, T. A., & El-Azhary, A. A. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1947. [Link]
Sources
- 1. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFT investigation of role of N – H⋯O and N – H⋯π interactions in the stabilization of the hydrogen bonded complexes of anisole with aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 9. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Comparative Guide to the Efficacy of 4-Amino-3-methyl-7-azaindole Derivatives as Kinase Inhibitors
Introduction: The Privileged Scaffold in Kinase Inhibition
Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology, due to their central role in regulating cellular signaling pathways.[1] The dysregulation of kinase activity is a hallmark of numerous cancers and inflammatory diseases.[1][2] Consequently, the development of small-molecule kinase inhibitors that can modulate their function has become a cornerstone of modern drug discovery.
Within the vast chemical space of potential inhibitors, the 7-azaindole moiety has been identified as a "privileged scaffold".[3] This is largely due to its structural resemblance to the adenine core of ATP, enabling it to act as an excellent "hinge-binder".[4] The nitrogen atoms in the bicyclic structure are perfectly positioned to form two key hydrogen bonds with the kinase hinge region, the flexible segment that connects the N- and C-lobes of the kinase domain.[3][4] This interaction is critical for anchoring the inhibitor in the ATP-binding pocket. The success of the FDA-approved B-RAF inhibitor, Vemurafenib, which is built upon a 7-azaindole core, stands as a testament to the scaffold's potential.[4]
This guide provides an in-depth comparison of 4-Amino-3-methyl-7-azaindole derivatives, a specific class within this family. We will explore their mechanism of action, compare their efficacy against various kinase targets using supporting experimental data, and detail the robust methodologies required to validate their activity.
Mechanism of Action: Mastering the Hinge Interaction
The vast majority of kinase inhibitors, including those based on the 7-azaindole framework, are ATP-competitive.[1][4] They function by occupying the ATP-binding site, thereby preventing the phosphorylation of substrate proteins and interrupting the downstream signaling cascade.
The efficacy of the 7-azaindole scaffold is rooted in its ability to mimic the hydrogen bonding pattern of ATP's adenine ring with the kinase hinge region. Specifically:
-
The N7 atom of the azaindole ring acts as a hydrogen bond acceptor .[5]
-
The N1-H group of the pyrrole ring acts as a hydrogen bond donor .[5]
This dual-point interaction anchors the molecule securely, providing a stable foundation for further modifications that can enhance potency and selectivity. Substituents at various positions on the 7-azaindole core can then be strategically chosen to form additional interactions with other regions of the ATP pocket, such as the hydrophobic region and the ribose-binding pocket, to fine-tune the inhibitor's profile.[5]
Caption: General binding mode of a 7-azaindole inhibitor in the ATP pocket.
Comparative Efficacy Data
The versatility of the 7-azaindole scaffold allows for its adaptation to target a wide range of kinases.[3] Modifications to the core, such as the introduction of amino and methyl groups and further substitutions, are critical for achieving high potency and selectivity for specific targets. The following table summarizes experimental data for various 7-azaindole derivatives, comparing their performance against other known inhibitors.
| Compound Class/Example | Target Kinase(s) | Potency (IC50/Ki) | Cellular Potency (EC50) | Selectivity Highlights | Alternative Inhibitor (Example) | Reference |
| 7-Azaindole-Benzocycloalkanone (Compound 8l) | Haspin | IC50 = 14 nM | Not Reported | High potency for Haspin kinase. | CHR-6494 | [6] |
| 7-Azaindole-Benzocycloalkanone (Compound 8g/8h) | CDK9/CyclinT, Haspin | Dual nM to µM range | Not Reported | Acts as a dual inhibitor of both CDK9 and Haspin. | Flavopiridol (CDK9) | [6] |
| 4-Azaindole Analog (Compound 5) | PAK1 | Ki < 10 nM | ~0.1 µM | 24-fold selectivity for group I vs. group II PAKs. | FRAX597 | [7] |
| 7-Azaindole Isoindolinone (Compound 12) | PI3Kγ | IC50 = 3.4 nM | Not Reported | High potency; 15-fold more potent than unsubstituted analog. | IPI-549 | [8] |
| 7-Azaindole Derivative (Compound 68) | c-Met | IC50 = 2 nM | Not Reported | Potent c-Met inhibition. | Capmatinib | [1][5] |
| Azaindole-Chloropyridine | Cdc7 | nM range | Not Reported | Potent Cdc7 inhibition. | PHA-767491 | [9] |
Structure-Activity Relationship (SAR) Insights: Causality Behind Experimental Choices
The development of potent and selective kinase inhibitors is not a matter of chance; it is a guided process of chemical modification based on understanding the structure-activity relationship (SAR).
-
Improving Physicochemical Properties: An initial indole-based PAK1 inhibitor (Indole 1) showed good potency but was hampered by high lipophilicity.[7] The strategic replacement of the indole core with a 4-azaindole scaffold (Azaindole 5) was a deliberate choice to lower the compound's logD. This resulted in an equipotent inhibitor with improved aqueous solubility, enhanced permeability, and lower plasma protein binding, ultimately leading to superior pharmacokinetic properties.[7]
-
Targeting Specific Pockets: For PI3Kγ inhibitors, researchers hypothesized that incorporating a 4-pyridyl moiety at the C3 position of the 7-azaindole scaffold would lead to favorable interactions within a specific pocket of the kinase.[8] This hypothesis was validated when the resulting compound (12) showed a remarkable 15-fold increase in potency compared to its unsubstituted parent compound.[8]
-
The Impact of Substituent Position: SAR studies often reveal that minor changes in substituent placement can have significant effects. For a series of CDK8 inhibitors, placing substituents at the meta-position of an attached benzene ring significantly improved activity compared to substitutions at other positions.[10] This highlights the importance of precisely orienting chemical groups to maximize interactions with the target protein.
Experimental Protocols for Efficacy Validation
To ensure trustworthiness and scientific integrity, every protocol must be a self-validating system. Here, we detail standard, robust methodologies for assessing the efficacy of kinase inhibitors.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a luminescence-based assay known for its high sensitivity and broad applicability.[11][12]
Principle: The assay is performed in two steps. First, after the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the newly produced ADP back into ATP, which is then used by a luciferase/luciferin reaction to generate a light signal. The amount of light produced is directly proportional to the ADP concentration, and therefore, the kinase activity.[11] A potent inhibitor will result in low light output.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer, enzyme, substrate, and ATP solutions at desired concentrations. Serially dilute the this compound test compounds in DMSO, followed by a further dilution in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 1 µL of the test compound solution (or DMSO for control).
-
Add 2 µL of the kinase enzyme solution and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the degree of kinase inhibition.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for a typical ADP-Glo™ kinase inhibition assay.
Cell-Based Assay for Target Engagement
While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.[13]
Principle: This can be assessed by measuring the phosphorylation status of a known downstream substrate of the target kinase. Inhibition of the kinase should lead to a dose-dependent decrease in the phosphorylation of its substrate.
Step-by-Step Methodology:
-
Cell Culture: Culture a relevant cancer cell line known to have active signaling through the target kinase. Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the this compound derivative for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-Akt).
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate. Quantify the band intensities and plot the ratio of phosphorylated to total substrate against the inhibitor concentration to determine the cellular EC50.
Conclusion
The this compound scaffold represents a highly promising platform for the development of potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the kinase hinge provides a strong foundation for inhibitor design. As demonstrated, rational, structure-guided modifications to this core can yield compounds with nanomolar potency against a range of high-value oncology targets like PAK1, PI3Kγ, and Haspin. The true measure of efficacy, however, lies in rigorous experimental validation. By employing robust biochemical and cell-based assays as outlined in this guide, researchers can confidently assess inhibitor performance, understand structure-activity relationships, and ultimately advance the most promising candidates toward clinical development.
References
-
El-Gokha, A. A., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. [Link]
-
Shi, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
-
Zhang, Y., et al. (2021). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ResearchGate. [Link]
-
Luo, L., et al. (2023). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. PubMed Central. [Link]
-
Thuaud, F., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]
-
Velaparthi, S., et al. (2012). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
-
D'mello, K. C., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Wang, Z., et al. (2012). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. National Institutes of Health. [Link]
-
Wilson, J. W., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PubMed Central. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Al-Ostoot, F. H., et al. (2024). 7-azaindole derivatives with important PIM-1 kinase interactions. ResearchGate. [Link]
-
Wang, S., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]
-
Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]
-
Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-Amino-3-methyl-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my priority is to empower you with the knowledge to handle laboratory reagents safely and effectively. This guide provides essential, immediate safety and logistical information for the proficient handling of 4-Amino-3-methyl-7-azaindole. Our commitment is to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Understanding the Hazard Profile of Azaindole Derivatives
Based on available data for related compounds, this compound should be treated as a substance that may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[2][3] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Therefore, all handling procedures must be designed to minimize these exposures.
Essential Personal Protective Equipment (PPE)
A robust PPE strategy is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.
| Operation | Required Personal Protective Equipment |
| Weighing and Dispensing | - Nitrile gloves (double-gloving recommended) - Laboratory coat - Chemical splash goggles with side shields - N95 or higher-rated respirator (if not in a ventilated enclosure) |
| Solution Preparation | - Nitrile gloves - Laboratory coat - Chemical splash goggles |
| General Laboratory Use | - Nitrile gloves - Laboratory coat - Safety glasses with side shields |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended) - Chemical-resistant gown or coveralls - Chemical splash goggles and face shield - Air-purifying respirator with appropriate cartridges |
Rationale:
-
Gloves: Nitrile gloves offer good resistance to a wide range of chemicals. Double-gloving is a best practice when handling potent compounds or for prolonged tasks to protect against undetected pinholes.[4]
-
Eye Protection: Chemical splash goggles provide a seal around the eyes and are essential when there is a risk of splashes.[5] For routine work with dilute solutions, safety glasses with side shields may be sufficient.
-
Respiratory Protection: Due to the powdered nature of this compound, the potential for aerosolization during weighing and transfer is high.[6] A respirator is crucial to prevent inhalation of fine particles.[7]
-
Lab Coat: A lab coat protects street clothes and skin from contamination.[8]
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a standardized workflow is critical to minimizing exposure and ensuring reproducible results. The following protocol outlines the essential steps for safely handling this compound.
Preparation and Engineering Controls
-
Designated Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood.[9]
-
Ventilation: Ensure adequate ventilation.[10] The face velocity of the fume hood should be checked and certified regularly.
-
Gather Materials: Before starting, assemble all necessary equipment and reagents, including the chemical, spatulas, weighing paper, solvents, and waste containers.
Weighing and Transfer
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Tare Balance: Place a piece of weighing paper on the analytical balance and tare it.
-
Dispense Solid: Carefully dispense the desired amount of this compound onto the weighing paper using a clean spatula. Avoid creating dust clouds.
-
Transfer to Vessel: Gently tap the weighing paper to transfer the solid into the reaction vessel or container.
-
Clean Tools: Wipe the spatula and any other tools with a solvent-moistened wipe to remove residual powder. Dispose of the wipe in the designated solid waste container.
Dissolution
-
Add Solvent: In the fume hood, add the desired solvent to the vessel containing the this compound.
-
Mix: Gently swirl or stir the mixture until the solid is fully dissolved.
Operational and Disposal Plans
A comprehensive safety plan includes procedures for routine operations and for managing spills and waste.
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[2]
Spill Management
-
Evacuate: In the event of a significant spill, evacuate the immediate area.
-
Alert: Notify your supervisor and the institutional safety office.
-
Assess: From a safe distance, assess the extent of the spill.
-
Contain: If it is safe to do so, contain the spill using appropriate absorbent materials. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean: Wearing appropriate PPE, carefully clean up the spill. For solid spills, gently sweep the material into a designated waste container.[6] For liquid spills, use an absorbent material and then decontaminate the area.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Waste Disposal
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and wipes, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[2]
-
Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance.[11]
Visualizing the Safe Handling Workflow
The following diagram illustrates the key decision points and actions in the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 7-Azaindole. Retrieved from [Link]
-
Various Authors. (2021). Azaindole Therapeutic Agents. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Retrieved from [Link]
-
Univar Solutions. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Loba Chemie. (n.d.). Material Safety Data Sheet - 7-AZAINDOLE 98% (For Synthesis). Retrieved from [Link]
-
Harvey Mudd College. (2015). Safe Laboratory Practices in Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
-
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
KTH Royal Institute of Technology. (n.d.). CBH Guidelines for Lab Safety. Retrieved from [Link]
-
Chem-Impex International Inc. (2013). MSDS of 4-Chloro-3-methyl-7-azaindole. Retrieved from [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. carlroth.com [carlroth.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. intra.kth.se [intra.kth.se]
- 9. hmc.edu [hmc.edu]
- 10. acs.org [acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
